2-Cycloocten-1-one

Catalog No.
S678875
CAS No.
1728-25-2
M.F
C8H12O
M. Wt
124.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cycloocten-1-one

CAS Number

1728-25-2

Product Name

2-Cycloocten-1-one

IUPAC Name

(2Z)-cyclooct-2-en-1-one

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

InChI

InChI=1S/C8H12O/c9-8-6-4-2-1-3-5-7-8/h4,6H,1-3,5,7H2/b6-4-

InChI Key

NSHQAIKRVDXIMX-XQRVVYSFSA-N

SMILES

C1CCC=CC(=O)CC1

Canonical SMILES

C1CCC=CC(=O)CC1

Isomeric SMILES

C1CC/C=C\C(=O)CC1

The exact mass of the compound 2-Cycloocten-1-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Cycloocten-1-one structure and properties

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Structure & Basic Properties

The following table summarizes the fundamental identifiers and properties of 2-Cycloocten-1-one. [1] [2]

Property Value / Description
Chemical Name This compound [1]
CAS Registry Number 23202-10-0; 1728-25-2 (synonym) [1] [2]
Molecular Formula C8H12O [1] [2]
Molecular Weight 124.18 g/mol [1] [2]
IUPAC Standard InChI InChI=1S/C8H12O/c9-8-6-4-2-1-3-5-7-8/h4,6H,1-3,5,7H2/b6-4- [2]
IUPAC Standard InChIKey NSHQAIKRVDXIMX-XQRVVYSFSA-N [2]
Synonym (2Z)-cyclooct-2-en-1-one; Cyclooctenone [1]
Canonical SMILES C1CCC=CC(=O)CC1 [1]
Isomeric SMILES C1CC/C=C\C(=O)CC1 [1]
Boiling Point 195 - 197 °C [1]
Hydrogen Bond Donor Count 0 [1]
Hydrogen Bond Acceptor Count 1 [1]
Rotatable Bond Count 0 [1]
Exact Mass 124.088815002 [1]
Topological Polar Surface Area (PSA) 17.07000 Ų [1]
LogP 2.08 (XLogP3: 2) [1]
Complexity 125 [1]

Experimental Protocols & Catalytic Applications

This compound is not only a product but also a participant and indicator in various chemical reactions, especially in catalytic oxidation studies. [1] [3]

Selective Epoxidation of cis-Cyclooctene

A significant application of cis-cyclooctene, a closely related compound, is its selective epoxidation to form cyclooctene epoxide. This reaction is efficiently catalyzed by solubilized gold (Au) atom clusters under mild conditions using molecular oxygen (O2). [3]

  • Catalyst System: Solubilized Au clusters (7-8 atoms) are formed in situ from various Au sources (e.g., Au/SiO2, AuCl, AuCl3) and stabilized by ligands derived from oxidized hydrocarbon products. [3]
  • Reaction Role: These Au clusters generate initiators and propagators to trigger the onset of an auto-oxidation reaction with a high apparent turnover frequency (440 s-1). [3]
  • Key Findings: The catalytic activity is linked to the solubilized Au clusters, not the initial solid Au material. The reaction proceeds even after hot filtration to remove solid catalysts, and the filtrate remains active without an induction period. [3]
  • Reaction Profile: Typically involves an induction period (∼2 hours for some catalysts) followed by a rapid auto-oxidation phase, achieving high epoxide selectivity (≥80% at 50% conversion). [3]

The following diagram illustrates the role of gold clusters in the catalytic cycle for the epoxidation of cyclooctene.

G O2 O₂ AutoOxidation Auto-oxidation Cycle O2->AutoOxidation Cyclooctene cis-Cyclooctene Cyclooctene->AutoOxidation Au_Cluster Solubilized Au Cluster (7-10 atoms) Initiators Reactive Initiators (e.g., radicals) Au_Cluster->Initiators Generates Initiators->AutoOxidation Triggers AutoOxidation->Initiators Regenerates Epoxide Cyclooctene Epoxide AutoOxidation->Epoxide Primary Product Byproducts Byproducts (Alcohol, Ketone) AutoOxidation->Byproducts Minor Products

Diagram of the Au cluster-catalyzed epoxidation mechanism, showing the initiation and auto-oxidation cycle.

Synthesis Guidance for this compound

The table below outlines selected synthetic routes from the literature for obtaining this compound. [1]

Reagent / Condition Solvent Temperature / Time Notes Reference
IBX • 4-methoxypyridine-N-oxide complex Dimethyl sulfoxide (DMSO) 25 °C / 18 hours Reagents, reaction time, product distribution [1]
Copper(II) hexafluoro-2,4-pentanedionate Toluene 150 °C / 4 hours [1]
(Photo-irradiation) Hexane 20 °C / 1 hour Reaction requires irradiation [1]

The workflow for synthesizing this compound, based on the provided literature, can be visualized as follows.

G Start Precursor Route1 Oxidation with IBX complex Start->Route1 Route2 Reaction with Cu(II) complex Start->Route2 Route3 Photo-irradiation Start->Route3 Condition1 Solvent: DMSO 25°C, 18h Route1->Condition1 Condition2 Solvent: Toluene 150°C, 4h Route2->Condition2 Condition3 Solvent: Hexane 20°C, 1h Route3->Condition3 Product This compound Condition1->Product Condition2->Product Condition3->Product

Workflow of synthesis routes for this compound from literature guidance.

Key Experimental Considerations

  • Purity and Stabilizers: Commercial cyclic alkenes may contain stabilizers that need removal (e.g., by distillation or KOH treatment) for oxidation reactions to proceed effectively. [3]
  • Catalyst Stability: The active catalytic species (e.g., Au clusters) can be stable for weeks when stored in the dark, allowing reaction filtrates to be used for initiating fresh batches. [3]
  • Product Distribution: In the epoxidation of cis-cyclooctene, the main product is the epoxide, with minor amounts of 2-cycloocten-1-ol, this compound, and 1,2-cyclooctanediol. [3] The presence of this compound as a byproduct confirms its relevance in the reaction network.

References

2-Cycloocten-1-one NIST WebBook data

Author: Smolecule Technical Support Team. Date: February 2026

Core Chemical Data from NIST

The following table summarizes the key identifying information for 2-Cycloocten-1-one from the NIST Chemistry WebBook [1].

Property Value / Identifier
Chemical Name This compound
CAS Registry Number 1728-25-2
Molecular Formula C8H12O
Molecular Weight 124.1803 g/mol
IUPAC Standard InChI InChI=1S/C8H12O/c9-8-6-4-2-1-3-5-7-8/h4,6H,1-3,5,7H2/b6-4-
IUPAC Standard InChIKey NSHQAIKRVDXIMX-XQRVVYSFSA-N
Other Names 2-Cyclooctenone

Additional data from a commercial source lists a boiling point of 195 - 197 °C and a logP (a measure of lipophilicity) value of 2.08 [2].

Experimental Protocol: Selective Epoxidation

A highly selective method for epoxidizing this compound to epoxycyclooctane using molecular oxygen and gold (Au) cluster catalysts was described in Nature Communications [3]. The following workflow outlines the key stages of this process.

G Start Start with Au Precursor (e.g., Au/SiO₂, AuCl) Step1 Reaction with O₂ and cis-Cyclooctene (Solvent-free, in the dark) Start->Step1 Step2 Formation of Solubilized Au Clusters (7-8 atoms) Step1->Step2 Induction period (~2 hours) Step3 Cluster-initiated Auto-oxidation (Apparent TOF = 440 s⁻¹) Step2->Step3 Step4 Hot Filtration (Removes solid catalyst) Step3->Step4 Step5 Use Filtrate for New Reaction (No induction period) Step4->Step5 Result Result: cis-Cyclooctene Epoxide (≥80% selectivity) Step5->Result

Experimental workflow for the epoxidation of cis-cyclooctene initiated by Au clusters.

Detailed Methodology

This experiment demonstrates a homogeneous catalysis mechanism where active sites are solubilized atomic clusters [3].

  • Key Reaction Setup: The reaction is performed solvent-free using cis-cyclooctene as the substrate, with molecular oxygen (O₂) as the oxidant. It must be conducted in the absence of light.
  • Catalyst Preparation & Induction: The Au precursor (e.g., Au/SiO₂ or AuCl₃) is mixed with the substrate. An induction period of approximately 2 hours occurs, during which oxidation products (like diacids) act as ligands to solubilize and stabilize active Au clusters of 7-8 atoms from the solid precursor.
  • Hot Filtration Test: After the induction period, the reaction mixture is hot-filtered through a 0.2 μm syringe filter to remove all solid catalyst material. The resulting clear filtrate contains solubilized Au clusters at very low concentrations (10-200 ng/mL) and remains highly active.
  • Initiation & Propagation: Adding an aliquot of this filtrate to a fresh batch of cis-cyclooctene eliminates the induction period. The Au clusters in the filtrate generate initiators to trigger a radical auto-oxidation cycle, proceeding with an apparent turnover frequency (TOF) of 440 s⁻¹.
  • Product Analysis: The primary product is cis-cyclooctene epoxide, with selectivity of 80% or higher at 50% conversion. Products can be identified and quantified using techniques like NMR spectroscopy and GC/MS analysis [3].

Context from a Related Compound

While the search results do not document a direct role for this compound in biological pathways, its structural analog 2-Cyclopenten-1-one is a known biological active molecule. This compound can induce the expression of Heat Shock Protein 70 (HSP70) by activating the heat shock transcription factor 1 (HSF1). The key structural feature for this activity is the α,β-unsaturated carbonyl group, which is also present in this compound. This activity is associated with antiviral effects in cell studies [4]. This information may provide a useful conceptual bridge for your research in drug development.

Interpretation and Further Research

  • Data Completeness: The provided NIST data offers essential identification information but may lack more extensive physicochemical or spectroscopic data.
  • Experimental Significance: The epoxidation protocol is significant for its high selectivity using O₂ and for elucidating a catalytic mechanism involving solubilized sub-nanometer clusters rather than solid surfaces.
  • Pathway Information Gap: As no direct connection between this compound and specific signaling pathways (like Wnt) was found in the search results, this is an area you may need to investigate through specialized biochemical databases or further literature review.

References

2-Cycloocten-1-one spectroscopic properties

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Compound Data

The table below summarizes the basic identifying information for 2-Cycloocten-1-one from the NIST Chemistry WebBook, a highly authoritative source maintained by the National Institute of Standards and Technology [1].

Property Value / Identifier
Chemical Name This compound
CAS Registry Number 1728-25-2 [1]
Molecular Formula C8H12O [1]
Molecular Weight 124.1803 g/mol [1]
IUPAC Standard InChI InChI=1S/C8H12O/c9-8-6-4-2-1-3-5-7-8/h4,6H,1-3,5,7H2/b6-4- [1]
IUPAC Standard InChIKey NSHQAIKRVDXIMX-XQRVVYSFSA-N [1]

General Guidance on Interpreting Spectra

Although the specific spectra for this compound are not fully detailed here, the search results provide excellent guidance on what to look for in the spectra of such a molecule, which features an alpha,beta-unsaturated ketone (enone) functional group.

  • Infrared (IR) Spectroscopy: You should expect a strong, sharp carbonyl (C=O) stretch in the region of 1650-1750 cm⁻¹ [2]. The exact frequency can be influenced by conjugation. The search results for the similar compound 2-cyclopenten-1-one show a carbonyl stretch, though its exact frequency in that case is not listed in the provided text [3].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure suggests characteristic NMR signals [3]:
    • The vinylic proton at the alpha position (next to the carbonyl) would be significantly deshielded.
    • The conjugated system and carbonyl group will create a distinct pattern of chemical shifts and coupling constants for the olefinic protons.
  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak at m/z = 124, corresponding to its molecular weight [4]. The fragmentation pattern would involve losses characteristic of cyclic ketones and alkenes.

Experimental Workflow for Spectral Analysis

For a researcher characterizing this compound, the general workflow involves several spectroscopic techniques, with the data from each informing the interpretation of the others. The following diagram outlines this logical process.

G Start Sample of This compound MS Mass Spectrometry (MS) Start->MS IR Infrared (IR) Spectroscopy Start->IR NMR NMR Spectroscopy Start->NMR UV UV-Vis Spectroscopy Start->UV Data Compiled Spectral Data MS->Data Molecular Mass IR->Data Functional Groups NMR->Data Carbon/Hydrogen Framework UV->Data Conjugation Confirm Confirmed Molecular Structure & Identity Data->Confirm

References

2-Cycloocten-1-one enone system reactivity

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis and Experimental Protocols

2-Cycloocten-1-one can be synthesized through several laboratory methods. The table below summarizes key synthetic pathways as guided by literature.

Synthetic Method Conditions / Reagents Notes / Yield Reference
Oxidation with IBX Complex IBX•4-methoxypyridine-N-oxide complex; DMSO; 25 °C; 18h. Part of a synthetic route guide. [1]
Copper-Catalyzed Reaction Copper(II) hexafluoro-2,4-pentanedionate; Toluene; 150 °C; 4h. Part of a synthetic route guide. [1]
Photochemical Reaction In hexane; 20 °C; 1h; with irradiation. Part of a synthetic route guide. [1]

Key Reactivity and Applications

The reactivity of this compound is defined by its α,β-unsaturated ketone (enone) system, which allows it to participate in several key transformations.

Stereoselective Conjugate Addition and C-Acylation

A highly general strategy involves the copper-/phosphoramidite-catalyzed enantioselective conjugate addition of organozinc reagents to cyclic enones, followed by a C-acylation of the resulting zinc enolate [2]. This one-pot, three-component coupling is powerful for building molecular complexity.

  • Key Innovation: The standard zinc enolate is activated by adding methyllithium to form a highly reactive lithium dimethylzincate complex. This ensures exclusive C-acylation over competitive O-acylation, even at low temperatures (-78 °C) [2].
  • Scope: This method works efficiently with this compound and 2-cyclohepten-1-one, producing 1,3-diketones in high yield and with excellent enantiomeric excess (>90% ee) [2].

The following diagram illustrates the workflow for this tandem reaction.

Enone This compound Enolate Zinc Enolate (Chiral) Enone->Enolate 1,4-Addition Organozinc Organozinc Reagent (R₂-Zn) Organozinc->Enolate Cat Cu Catalyst & Chiral Ligand Cat->Enolate Catalyzes Zincate Lithium Dimethylzincate Enolate Enolate->Zincate Activates with MeLi MeLi MeLi->Zincate Product β-Diketone Product (High ee, C-Acylated) Zincate->Product C-Acylation AcylCl Acyl Chloride AcylCl->Product

Workflow for the enantioselective conjugate addition–acylation sequence.

Selective Epoxidation

The alkene within the enone system can be selectively oxidized to form an epoxide (oxirane) [1].

  • Catalysts: This epoxidation can be achieved under mild conditions using oxidized carbon nanomaterials (e.g., carbon nanotubes, graphene flakes) or cobalt-based coordination polymers [1].
  • Performance: These catalytic systems demonstrate high activity and selectivity, with some achieving up to 85% selectivity for the epoxide product. The performance is influenced by the catalyst's surface chemistry, particularly optimized oxygen-containing functional groups [1].

The pathway for this catalytic epoxidation is summarized below.

Reactant This compound Epoxide Epoxycyclooctane (Up to 85% Selectivity) Reactant->Epoxide Selective Oxidation Catalyst Catalyst (e.g., Oxidized Carbon or Co-Polymer) Catalyst->Epoxide Enables Oxidant Oxidant Oxidant->Epoxide

Catalytic pathway for the selective epoxidation of this compound.

References

Comprehensive Application Notes and Protocols: Catalytic Oxidation of 2-Cycloocten-1-one

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 2-Cycloocten-1-one Oxidation

This compound is a valuable cyclic unsaturated ketone that serves as a key intermediate in the synthesis of various fine chemicals, pharmaceuticals, and specialty materials. The selective oxidation of this compound presents significant challenges due to the presence of multiple reactive sites—the carbon-carbon double bond and the ketone functionality. Selective oxidation can yield various value-added products including epoxides, diols, and functionalized ketones, which are important building blocks in organic synthesis. These oxidation products find applications in drug development, fragrance compounds, and polymer precursors. The development of efficient catalytic systems for these transformations has been a focus of sustained research interest, with recent advances highlighting the potential of noble metal clusters, transition metal complexes, and heterogeneous catalysts to achieve high selectivity under mild conditions. This document provides comprehensive application notes and detailed experimental protocols for the most effective catalytic systems identified in recent literature.

Catalyst Systems Overview

The oxidation of this compound has been investigated using various catalytic systems, each offering distinct advantages in terms of activity, selectivity, and operational simplicity. The table below summarizes the key catalyst types and their performance characteristics:

Table 1: Catalyst Systems for this compound Oxidation

Catalyst Type Oxidant Key Products Selectivity Reaction Conditions Key Features
Solubilized Au Clusters (7-8 atoms) Molecular oxygen (O₂) Cyclooctene epoxide ~80% 100°C, solvent-free Apparent TOF = 440 s⁻¹; generates initiators for auto-oxidation [1]
Manganese Schiff Base Complex (supported on Fe₃O₄@UiO-66-NH₂) Not specified 2-Cyclooctene-1-one Good selectivity (exact % not reported) Mild conditions Recyclable catalyst; allylic oxidation dominant [2]
Mixed-ligand Aminoalcohol-Dicarboxylate Copper(II) Polymers Hydrogen peroxide (H₂O₂) Mixture of oxidation products Varies with catalyst structure 50°C, H₂O/MeCN medium Homogeneous catalysis; mild conditions [3]
Free-Radical Catalyzed System tBuOOH or H₂O₂ Cyclooctene oxide, 1,2-cyclooctanediol, this compound 40.3% epoxide, 1.2% ketone 80°C, 1,2-dichloroethane:acetonitrile (10:1) Radical pathway; dependent on dioxygen [4]
Ru(III)-EDTA Complex Molecular oxygen (O₂) Cyclooctene oxide (major), 2-cycloocten-1-ol (minor) High for epoxide 310-335K, water-dioxane (1:1) μ-peroxoruthenium(IV) intermediate; first-order in catalyst and substrate [5]

Detailed Experimental Protocols

Gold Nanocluster-Catalyzed Epoxidation with Molecular Oxygen
3.1.1 Materials and Equipment
  • Substrate: this compound (purified by distillation or KOH treatment to remove stabilizers)
  • Catalyst precursor: Au/SiO₂ (various particle sizes 0.9-4.5 nm) or AuCl/AuCl₃
  • Oxidant: Molecular oxygen (high purity, 99.9%)
  • Reaction vessel: Glass reactor equipped with gas disperser, condenser, and temperature control
  • Analytical equipment: GC-MS, NMR for product identification and quantification
3.1.2 Experimental Procedure
  • Reactor Setup: Charge 50 mL of stabilizer-free this compound into the glass reactor equipped with a gas disperser and condenser.
  • Catalyst Addition: Add Au/SiO₂ catalyst (0.1 mol% Au relative to substrate) to the reaction mixture.
  • Inert Atmosphere: Purge the system with inert gas (N₂ or Ar) to remove air.
  • Heating: Heat the mixture to 100°C with constant stirring (500-700 rpm).
  • Oxygen Introduction: Begin bubbling O₂ through the gas disperser at a flow rate of 10 mL/min.
  • Reaction Monitoring: Monitor the reaction progress by periodic sampling and GC analysis.
  • Induction Period: Observe an induction period of approximately 2 hours, during which solubilized Au clusters form.
  • Post-Induction: After the induction period, the reaction enters an auto-oxidation phase with rapid product formation.
  • Product Isolation: After desired conversion (typically 6-8 hours), cool the reaction mixture and separate the catalyst by filtration through a 0.2 μm syringe filter.
  • Analysis: Analyze the products by GC, GC-MS, and NMR spectroscopy.
3.1.3 Key Observations and Notes
  • The induction period varies with the Au source: ~2 hours for Au/SiO₂-A, >5 hours for other Au/SiO₂ preparations, and extended periods for AuCl/AuCl₃.
  • Solubilized Au clusters (concentration 10-200 ng/mL) are the active species and can be isolated by hot filtration.
  • The reaction rate after the induction period is similar regardless of the Au source (3.5-5.0 mmol/h at 50% conversion).
  • Addition of cyclooctane-1,2-diol (0.1 M) shortens the induction period and increases the reaction rate by enhancing Au dissolution and cluster stabilization.
Manganese Schiff Base Complex Catalyzed Oxidation
3.2.1 Catalyst Synthesis
  • Support Preparation:

    • Synthesize Fe₃O₄@UiO-66-NH₂ by co-precipitation and solvothermal method.
    • Characterize the material by BET, XRD, FT-IR, SEM, TEM, and VSM.
  • Schiff Base Formation:

    • React the amino-functionalized support with salicylaldehyde to form the Schiff base ligand.
    • Characterize the functionalized material by FT-IR to confirm imine bond formation.
  • Metal Coordination:

    • Treat the Schiff base-functionalized support with manganese salt (e.g., Mn(II) acetate) in ethanol.
    • Stir for 12 hours at room temperature.
    • Recover by filtration, wash with ethanol, and dry under vacuum.
3.2.2 Oxidation Procedure
  • Reaction Setup: Charge this compound (2 mmol), solvent (5 mL), and catalyst (10 μmol based on Mn) into a glass reactor.
  • Oxidant Addition: Add the oxidant (typically TBHP or H₂O₂) in one portion.
  • Temperature Control: Heat the mixture to the desired temperature (50-80°C) with constant stirring.
  • Reaction Monitoring: Monitor the reaction by GC analysis of periodic samples.
  • Product Analysis: Identify 2-cyclooctene-1-one as the primary product along with possible epoxy derivatives.
  • Catalyst Recovery: Separate the magnetic catalyst by applying an external magnet.
  • Catalyst Reuse: Wash the recovered catalyst with ethanol and dry before reuse.
3.2.3 Optimization Notes
  • Solvent Effects: Reaction selectivity decreases in protic solvents like methanol due to strong interactions between oxygenated intermediates and solvent molecules.
  • Oxidant Ratio: Increasing the molar ratio of oxidant to substrate decreases ketone selectivity and increases epoxy products.
  • Mechanism: The reaction proceeds primarily via an allylic pathway through the formation of cyclooctene 3-(tert-butyl) peroxide intermediate.

Reaction Pathways and Mechanisms

Gold Cluster Catalyzed Epoxidation Mechanism

The following diagram illustrates the proposed mechanism for gold nanocluster-catalyzed epoxidation:

G Au_cluster Solubilized Au Clusters (7-8 atoms) initiator Radical Initiators (cyclooctenyl peroxy radicals) Au_cluster->initiator Generates auto_oxidation Auto-oxidation Cycle Au_cluster->auto_oxidation Continues to supply initiators O2 Molecular Oxygen (O₂) O2->initiator Participates initiator->auto_oxidation Triggers products Oxidation Products (Epoxide, Alcohols, Ketones) auto_oxidation->products Yields

Figure 1: Mechanism of Gold Cluster Catalyzed Epoxidation

The catalytic mechanism involves solubilized Au clusters (7-8 atoms) that generate radical initiators throughout the reaction cycle. These clusters are stabilized by ligands derived from oxidized hydrocarbon products. The Au clusters activate molecular oxygen to abstract H atoms from cyclooctene molecules, initiating an auto-oxidation cycle that propagates without direct participation of the Au clusters in each catalytic turn. This mechanism explains the high apparent turnover frequency (440 s⁻¹) observed in these systems [1].

Experimental Workflow for Catalyst Evaluation

The following diagram outlines a general workflow for evaluating oxidation catalysts:

G start Catalyst Selection and Preparation setup Reaction Setup: - Substrate + Catalyst - Solvent selection - Oxidant addition start->setup conditions Optimization Parameters: - Temperature - Reaction time - Oxidant/substrate ratio setup->conditions execution Reaction Execution under controlled conditions conditions->execution analysis Product Analysis: - Conversion - Selectivity - Byproduct identification execution->analysis evaluation Performance Evaluation: - Activity - Stability - Reusability analysis->evaluation

Figure 2: Workflow for Catalyst Evaluation in Oxidation Reactions

Performance Optimization and Technical Considerations

Critical Reaction Parameters

Successful implementation of this compound oxidation requires careful attention to several critical parameters that significantly impact conversion and selectivity:

  • Temperature Control: Most catalytic systems operate effectively between 50-100°C. Higher temperatures generally increase reaction rates but may compromise selectivity through side reactions or catalyst decomposition.
  • Oxygen Availability: In systems using molecular oxygen, efficient gas-liquid mass transfer is essential. This can be achieved through appropriate stirring rates, reactor design, and gas disperser selection.
  • Substrate Purity: Commercial cyclooctene often contains stabilizers that must be removed by distillation or KOH treatment prior to reaction, as they can inhibit the catalytic activity [1].
  • Solvent Selection: Solvent polarity and protic/aprotic character significantly influence product distribution. Protic solvents like methanol generally decrease selectivity by strongly interacting with oxygenated intermediates [2].
Product Distribution Control

The oxidation of this compound can follow multiple pathways, and controlling the product distribution requires understanding the factors that influence each route:

Table 2: Factors Influencing Product Distribution in this compound Oxidation

Target Product Preferred Catalyst Key Influencing Factors Strategy to Enhance Selectivity
Epoxide Solubilized Au clusters Low dilution; absence of protic solvents Use solvent-free conditions; higher substrate concentration
2-Cyclooctene-1-one Mn Schiff base complexes Oxidant to substrate ratio; solvent polarity Lower oxidant ratio; use aprotic solvents
Mixed Products Cu(II) coordination polymers Temperature; acid promoters Optimize temperature (50-60°C); add TFA promoter
Epoxide (Radical Route) Peroxide initiators (tBuOOH, H₂O₂) Concentration; presence of O₂ Use concentrated solutions; ensure O₂ availability

The competition between epoxidation and allylic oxidation pathways is influenced by catalyst design, oxidant selection, and reaction conditions. For instance, increasing the molar ratio of oxidant to substrate typically enhances epoxide formation at the expense of ketone selectivity in Mn-catalyzed systems [2].

Conclusion and Outlook

The oxidation of this compound represents a challenging yet valuable transformation in organic synthesis. The catalytic systems discussed herein offer complementary approaches for achieving different product distributions with good to excellent selectivity. The solubilized Au cluster system stands out for its remarkable activity in epoxide formation using molecular oxygen as a green oxidant, while the manganese Schiff base catalysts provide effective routes to ketone products under mild conditions. Future developments in this area will likely focus on enhancing catalyst stability and reusability, expanding substrate scope, and improving selectivity through more precise control of reaction pathways. The emerging concept of non-contact catalytic systems, where intermediates from one catalytic reaction initiate separate transformations, may offer new opportunities for process intensification and selectivity control in the oxidation of this compound and related substrates [6].

References

Application Notes: Selective Epoxidation of Cyclooctene

Author: Smolecule Technical Support Team. Date: February 2026

Epoxidation is a key transformation in organic synthesis. While 2-Cycloocten-1-one possesses both an alkene and a ketone functional group, which can complicate selective oxidation, studies on its parent hydrocarbon, cis-cyclooctene, provide valuable insights. The following notes detail two highly selective catalytic systems for cis-cyclooctene epoxidation using molecular oxygen.

Catalytic Systems and Performance Overview

The performance of a catalytic system is influenced by the catalyst, oxidant, and reaction conditions. The table below compares two systems for cis-cyclooctene epoxidation.

Catalytic System Oxidant Key Additive/Initator Reported Selectivity for Epoxide Key Features
Solubilized Au Clusters [1] Molecular Oxygen (O₂) Formed in situ ≈80% (at 50% conversion) Gold nanoclusters (7-8 atoms) act as initiators for a radical auto-oxidation cycle.
Au/Graphite [2] Molecular Oxygen (O₂) tert-Butyl Hydroperoxide (TBHP) >80% Heterogeneous catalyst; requires a radical initiator for high selectivity.
Quantitative Product Distribution

Understanding the by-products is crucial for purification and optimizing selectivity. The following table lists the major products observed during the Au-catalyzed epoxidation of cis-cyclooctene.

Product Name Typical Selectivity Notes
Cyclooctene Epoxide >80% The desired major product [1] [2].
2-Cycloocten-1-ol Minor A common by-product of oxidation [1].
This compound Minor Often found in a ~2:1 ratio with Cyclooctenol (Alcohol : Ketone) [2].
1,2-Cyclooctanediol Trace Detected in small amounts [1].
Cyclooctene 3-Hydroperoxide Detected An intermediate detected via NMR [1].

Detailed Experimental Protocols

Protocol 1: Epoxidation Using Solubilized Au Atom Clusters

This protocol is adapted from the work demonstrating that active catalytic species are solubilized gold clusters, which generate initiators for a highly selective auto-oxidation cycle [1].

Key Mechanism Diagram The diagram below illustrates the role of gold clusters in initiating the auto-oxidation cycle.

G O2 Molecular Oxygen (O₂) AutoOxidation Auto-oxidation Cycle O2->AutoOxidation Consumed in Au_Cluster Solubilized Au Cluster (7-8 atoms) Initiator Radical Initiator (e.g., hydroperoxy) Au_Cluster->Initiator Generates Initiator->AutoOxidation Triggers Product Cyclooctene Epoxide (>80% Selectivity) AutoOxidation->Product Produces

Procedure

  • Reaction Setup: In a suitable reaction vessel equipped with a condenser and an oxygen inlet, place stabilizer-free cis-cyclooctene (10 mL, 0.077 mol) [1] [2].
  • Catalyst Addition: Add the gold source. This can be:
    • A solid precatalyst like Au/SiO₂ (e.g., 0.12 g) [1], or
    • A soluble gold salt like AuCl or AuCl₃ [1].
  • Initiation: Heat the mixture to 80-100 °C with vigorous stirring under a steady stream of O₂ at atmospheric pressure [1].
  • Reaction Monitoring: The reaction typically exhibits an induction period (≈2 hours with Au/SiO₂, longer with Au salts). Monitor the conversion of cyclooctene and the formation of the epoxide using gas chromatography (GC) or another suitable analytical method [1].
  • Completion: After the induction period, the reaction enters an auto-oxidation phase with a high rate. Continue until the desired conversion is reached.
  • Product Isolation: The catalyst can be removed by hot filtration. The epoxide can be isolated from the crude mixture by standard purification techniques like distillation or chromatography.

Critical Notes

  • Stabilizer-Free Substrate: The cis-cyclooctene must be free of polymerization inhibitors (e.g., BHT), which can be removed by distillation or KOH treatment prior to use [1].
  • Active Species: The solid gold source (e.g., Au/SiO₂) serves to generate solubilized Au clusters in situ. The reaction can be initiated directly using a filtered aliquot of a pre-oxidized reaction mixture, which contains the active Au clusters and eliminates the induction period [1].
Protocol 2: Epoxidation Using Au/Graphite with a Radical Initiator

This protocol is based on a heterogeneous system where a supported gold nanoparticle catalyst works in tandem with a radical initiator to achieve high epoxide selectivity [2].

Key Mechanism Diagram The diagram below illustrates the synergistic relationship between the radical initiator and the gold catalyst.

G TBHP Radical Initiator (e.g., TBHP) Radicals Reactive Radical Species TBHP->Radicals Decomposes to Au_Graphite Au/Graphite Catalyst Au_Graphite->Radicals Stabilizes/Generates Oxidation Selective Oxidation Radicals->Oxidation Initiate Epoxide Cyclooctene Epoxide (>80% Selectivity) Oxidation->Epoxide Yields

Procedure

  • Reaction Setup: In a glass reactor with a condenser, place cis-cyclooctene (10 mL, 0.077 mol) [2].
  • Additive and Catalyst Addition: Add a catalytic amount of \textit{tert}-butyl hydroperoxide (TBHP) (~0.03 mL). Then, add the 1 wt% Au/graphite catalyst (0.12 g) [2].
  • Initiation: Heat the mixture to 80 °C with stirring under a flow of O₂ at atmospheric pressure [2].
  • Reaction Monitoring: Run the reaction for the desired time (e.g., 24 hours). Analyze the mixture periodically by GC to monitor conversion and selectivity [2].
  • Catalyst Removal: After the reaction, the catalyst can be recovered by centrifugation, washed with a solvent like acetone, and potentially reused after drying [2].
  • Product Isolation: The epoxide product can be isolated from the liquid reaction mixture after catalyst removal.

Critical Notes

  • Initiator is Crucial: The radical initiator is essential for achieving high epoxide selectivity. In its absence, selectivity drops significantly [2].
  • Catalyst Reuse: The Au/graphite catalyst can be recovered and reused, but performance may be affected by product inhibition. Washing with solvents like toluene can help regenerate activity [2].
  • Alternative Initiators: Other radical initiators like dibenzoyl peroxide (DBP) or azobisisobutyronitrile (AIBN) can be used, but TBHP is reported as the most effective [2].

Conclusion

These protocols demonstrate that high selectivity for cyclooctene epoxide can be achieved using molecular oxygen with gold-based catalysts. The choice between a system generating soluble clusters and a heterogeneous one depends on factors like catalyst separation and the need for an external initiator.

I hope these detailed notes on the closely related cis-cyclooctene are helpful for your research. If you have access to specific studies on this compound, analyzing the influence of the ketone carbonyl on the reactivity and selectivity of the alkene would be the next critical step.

References

Introduction to Trans-Cyclooctenes in Bioorthogonal Chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Trans-cyclooctenes (TCOs) are highly strained alkenes renowned for their exceptional reactivity in the inverse electron-demand Diels–Alder (IEDDA) reaction with 1,2,4,5-tetrazines (Tz) [1] [2]. This reaction is a gold standard in bioorthogonal chemistry due to its fast kinetics—with rate constants reaching up to (10^7) M(^{-1})s(^{-1})—and its ability to proceed under physiological conditions without interfering with native biological processes [2]. The IEDDA reaction between a TCO and a tetrazine proceeds through a [4 + 2] cycloaddition, forming an unstable bicyclic intermediate that rapidly expels nitrogen gas to yield a stable dihydropyridazine product [2]. These properties have made TCOs invaluable tools in chemical biology, nuclear medicine, and drug delivery [1] [2].

Common TCO Derivatives and Their Properties

While the parent trans-cyclooctene lacks a handle for bioconjugation, several functionalized derivatives have been developed. The table below summarizes key TCO derivatives relevant for biomedical applications [1].

TCO Derivative Key Feature Reactivity vs. Stability Profile Primary Applications
TCO-5-OH (major, 2e) [1] Hydroxyl group for conjugation; most common Moderate reactivity, high stability General bioconjugation, pretargeted imaging [1]
TCO-5-OH (minor, 2a) [1] Axial hydroxyl configuration Higher reactivity than 2e, more sterically hindered Applications requiring enhanced kinetics [1]
d-TCO (3) [1] Dioxolane motif High reactivity, good stability, improved water solubility Applications in biological media [1]
s-TCO (4) [1] Bicyclic structure with fused cyclopropane Highest reactivity, lower stability Applications where speed is critical over long-term stability [1]
TCO-3-OH (5a) [1] Axial hydroxyl on C3 Moderate reactivity, "click-to-release" capability Targeted drug delivery/pro-drug activation [1]

Protocol: Synthesis of TCO Derivatives via Photoisomerization

This protocol describes a low-cost, efficient photoisomerization method using a flow reactor to convert common cis-cyclooctene precursors into their bioactive trans isomers [1].

Materials and Equipment
  • Precursor: The desired cis-cyclooctene derivative (e.g., cis-cyclooct-2-en-1-ol for TCO-5-OH).
  • Photosensitizer: Acetone or another suitable sensitizer.
  • Solvent: Acetonitrile or dichloromethane.
  • Purification Material: A cartridge packed with silica gel impregnated with silver nitrate (AgNO₃/SiO₂). The silver ions selectively complex with and retain the trans isomer.
  • Reactor: A flow photoreactor assembled from [1]:
    • Quartz glass tube (e.g., 16 mm diameter, 790 mm length, ~165 mL volume).
    • Two low-pressure mercury lamps (e.g., 55 W, 254 nm wavelength).
    • Peristaltic or syringe pump.
    • Aluminum foil for safety and light reflection.
    • Teflon or other chemically resistant tubing.
Step-by-Step Procedure
  • Prepare the Reaction Mixture: Dissolve the cis-cyclooctene precursor in the solvent (e.g., 50-100 mM) and add a photosensitizer (e.g., 1-10% v/v acetone) [1].
  • Set Up the Flow System: Connect the reactor components, ensuring the flow path moves upward through the vertical quartz tube to prevent air bubbles. Shield the setup with aluminum foil to contain UV light [1].
  • Perform Photoisomerization: Pump the reaction mixture through the illuminated quartz tube. The UV light catalyzes the isomerization, establishing an equilibrium between the cis and trans isomers. Monitor the reaction progress (e.g., by GC or NMR) to determine the optimal residence time [1].
  • Purify via Silver Nitrate Chromatography: Direct the outflow from the photoreactor through the AgNO₃/SiO₂ cartridge. The trans-cyclooctene product forms a stable complex with Ag⁺ and is retained, while the cis isomer passes through.
  • Recover the TCO Product: Elute the pure trans-cyclooctene derivative from the silver nitrate cartridge using a solvent that disrupts the complex, such as diethyl ether or an ether/hexane mixture [1].
  • Concentrate and Analyze: Evaporate the solvent under reduced pressure to obtain the purified TCO. Confirm the identity and purity of the product by analytical methods (e.g., (^1)H NMR, MS).

The following workflow diagram illustrates the synthesis and purification process.

Start cis-Cyclooctene Precursor Prep Prepare Reaction Mixture (Solvent + Photosensitizer) Start->Prep Flow Pump through Flow Photoreactor (254 nm) Prep->Flow Equil cis/trans Isomerization Equilibrium Flow->Equil AgCart AgNO₃/SiO₂ Purification Cartridge Equil->AgCart cisWaste cis-isomer Waste AgCart->cisWaste Flow-through TCOProduct Pure trans-Cyclooctene (TCO) AgCart->TCOProduct Elute with ether

Application Notes for Biomedical Research

The table below outlines key experimental considerations and methodologies for employing TCOs in various applications.

Application Area Experimental Goal Methodology Summary Key Considerations & Best Practices

| Pretargeted Imaging (e.g., PET/SPECT) [2] | Decouple the slow biodistribution of a targeting vector (e.g., antibody) from the fast decay of a radioisotope for improved imaging contrast. | 1. Administer a TCO-conjugated targeting vector. 2. Allow time for biodistribution and clearance. 3. Administer a radiolabeled tetrazine probe (e.g., [¹⁸F]-Tz). 4. Perform imaging after rapid IEDDA ligation. | Use highly reactive TCOs (e.g., d-TCO, s-TCO) for fast kinetics. Balance tetrazine reactivity with stability; H-Tet is faster but less stable than Me-Tet [3]. | | Super-Resolution Microscopy [3] | Achieve sub-diffraction limit imaging of cellular proteins with minimal linkage error. | 1. Incorporate a TCO-bearing noncanonical amino acid (e.g., TCO*-Lys) into the protein via genetic code expansion. 2. Label fixed or living cells with a fluorogenic tetrazine-dye. 3. Perform dSTORM or other super-resolution techniques. | Leverage fluorogenic tetrazine-dyes; fluorescence increases >100-fold upon reaction, reducing background [3]. Dye permeability allows for intra-/extracellular labeling [3]. | | Targeted Drug Delivery ('Click-to-Release') [1] | Spatially and temporally control the activation of a prodrug at the disease site. | 1. Conjugate a cytotoxic drug to a TCO-3-OH derivative via a cleavable linker (e.g., carbamate). 2. Administer the prodrug. 3. Apply a tetrazine trigger, which reacts with TCO and leads to the release of the active drug. | The TCO-3-OH scaffold is specifically designed for this application. The release kinetics and efficiency depend on the linker chemistry [1]. |

Critical Factors for Experimental Success

  • Balancing Reactivity and Stability: The most reactive TCOs, like s-TCO, offer the fastest ligation rates but may have limited stability in biological systems over prolonged periods. Choose a derivative based on the required reaction speed versus the needed in vivo half-life [1] [2].
  • Handling and Storage: TCOs are sensitive to isomerization back to the more stable cis configuration upon exposure to light or heat. Store compounds in the dark, at low temperatures, and under an inert atmosphere if possible.
  • Tetrazine Selection: The choice of tetrazine reaction partner is crucial. Tetrazines with electron-withdrawing groups (EWGs) react faster but may be less stable in aqueous buffer. Less substituted tetrazines (e.g., H-Tet, 3-methyl-Tet) offer a compromise between speed and stability [2] [3].

Conclusion

While the specific compound 2-Cycloocten-1-one is not detailed in the available literature, the well-developed chemistry of trans-cyclooctene derivatives provides a robust framework for bioorthogonal applications. The provided synthesis protocol and application notes for TCOs can guide researchers in adapting these powerful tools for pretargeted imaging, super-resolution microscopy, and targeted drug delivery. Future work may involve exploring the specific properties and potential of the this compound scaffold itself.

References

Comprehensive Application Notes and Protocols: 2-Cycloocten-1-one in Strain-Promoted Azide-Alkyne Cycloaddition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) represents a pivotal advancement in click chemistry that enables efficient covalent bonding between organic azides and strained cyclooctynes without requiring cytotoxic copper catalysts. This bioorthogonal reaction has revolutionized chemical biology and drug development by allowing selective conjugation under physiological conditions, making it particularly valuable for living systems where maintaining biological function is paramount. The fundamental mechanism involves leveraging the ring strain inherent in cyclooctynes (approximately 18 kcal/mol for cyclooctyne) to drive the [3+2] cycloaddition with azides, forming stable 1,2,3-triazole linkages with complete atom economy [1].

The historical development of SPAAC dates back more than 60 years, when Blomquist first observed in 1953 that "cyclooctyne reacts explosively when treated with phenyl azide" [1]. However, this reaction remained largely a chemical curiosity until the early 21st century when Bertozzi and colleagues recognized its potential as a bioorthogonal tool, leading to its widespread adoption across chemical biology, materials science, and pharmaceutical development [2]. The smallest stable cycloalkyne, cyclooctyne, possesses a bond angle of approximately 163° at the alkyne carbon atoms, significantly deviating from the ideal 180° for sp-hybridized carbons, which creates the thermodynamic drive for cycloaddition reactions [1].

Table 1: Comparison of Copper-Catalyzed and Strain-Promoted Azide-Alkyne Cycloadditions

Characteristic CuAAC SPAAC
Catalyst Copper(I) required No catalyst required
Reaction Rate Very fast (up to 107 acceleration) Moderate (0.1-3.0 M-1s-1)
Bioorthogonality Limited by copper toxicity Excellent for living systems
Regioselectivity 1,4-disubstituted triazole only Mixture of regioisomers
Applications Primarily in vitro In vitro, in vivo, and cellular

Cyclooctyne Derivatives and Their Properties

The structural diversity of cyclooctyne derivatives has expanded significantly since the initial discovery of SPAAC, with various modifications strategically designed to optimize reaction kinetics, stability, and solubility. Among these derivatives, 2-cycloocten-1-one represents an important structural motif that influences both electronic properties and ring strain. The carbonyl group in this structure introduces electron-withdrawing character that can significantly enhance the reaction rate through inverse electron-demand interactions with electron-deficient azides [2].

Common cyclooctyne derivatives include DIBO (4-dibenzocyclooctynol), DIFO (difluorinated cyclooctyne), BCN (bicyclo[6.1.0]non-4-yne), and DIBAC (dibenzocyclooctyne), each offering distinct advantages. DIBO derivatives, for instance, benefit from aromatic rings that induce conformational effects that decrease distortion energy, thereby enhancing reaction rates [3]. The incorporation of fluorine atoms in DIFO derivatives dramatically increases reaction rates through electronic effects, while BCN offers exceptional stability and rapid kinetics with electron-deficient azides [2]. These structural modifications demonstrate the sophisticated molecular engineering approaches employed to optimize SPAAC for specific applications.

Table 2: Common Cyclooctyne Derivatives and Their Properties

Cyclooctyne Structural Features Rate Constant* (M-1s-1) Key Applications
Cyclooctyne Unsubstituted ~0.001 [1] Historical reference
DIBO Dibenzoannulated 0.0567 [3] Cell surface labeling
DIBO-ketone Carbonyl at C1 0.2590 [3] Fluorescent switching
BCN Aliphatic, bicyclic 0.07-2.9 [2] Protein conjugation
DIFO Fluorinated ~0.1 [3] In vivo imaging

Rate constants measured with benzyl azide or similar aliphatic azides unless otherwise noted.

Recent Advances in SPAAC Methodology

Secondary Interaction Strategies

Recent innovative approaches have focused on harnessing secondary interactions to enhance both the rate and regioselectivity of SPAAC reactions. A groundbreaking 2024 study demonstrated that cyclooct-2-yn-1-ol reacts with 2-(azidophenyl)boronic acid rapidly at room temperature with complete regioselectivity, forming a triazole product with a boronate ester group. The key innovation lies in the covalent pre-organization facilitated by boronate ester formation, which positions the azide and alkyne in optimal orientation for cycloaddition [4] [5]. This strategy represents a significant departure from traditional approaches that rely solely on ring strain, instead incorporating designed molecular interactions that guide the reaction pathway.

The same research also explored imine interactions as an alternative secondary interaction strategy, demonstrating the versatility of this approach for controlling reactivity [6]. These secondary interaction methodologies address a fundamental limitation of conventional SPAAC—the lack of regioselectivity—while simultaneously enhancing reaction rates. The implementation of such strategies expands the potential applications of SPAAC in complex synthetic transformations where precise regiocontrol is essential, particularly in pharmaceutical synthesis and materials science where specific regioisomers may possess distinct biological or physical properties.

Computational Insights and Inverse Electron-Demand

Computational studies have provided crucial insights into the mechanism of SPAAC, revealing that the accelerated reaction rates of strained cyclooctynes originate from decreased distortion energy required to achieve the transition state geometry. Density functional theory (B3LYP) calculations indicate that the activation energy for cyclooctyne-azide cycloaddition (ΔE‡ = 8.0 kcal/mol) is significantly lower than for strain-free acetylene (ΔE‡ = 16.2 kcal/mol) [1]. This computational foundation has guided the rational design of increasingly efficient cyclooctyne derivatives.

A remarkable discovery in the field involves the inverse electron-demand characteristics observed with aliphatic cyclooctynes like BCN when reacting with electron-deficient azides. Research published in Nature Communications demonstrated that BCN reacts with electron-poor aryl azides up to 29 times faster than with aliphatic azides, with rate constants reaching 2.0-2.9 M⁻¹s⁻¹ [2]. This represents a dramatic acceleration compared to conventional SPAAC and provides a new dimension of orthogonality through judicious selection of azide-cyclooctyne pairs. The ability to tune reaction rates over a wide range by modulating azide electronics enables sophisticated multi-component labeling strategies previously impossible with standard SPAAC methodologies.

Experimental Protocols

Protocol 1: Site-Specific Antibody Fragment Labeling via SPAAC

This protocol describes the genetic incorporation of an azide-containing amino acid into an antibody fragment, followed by conjugation with a cyclooctyne probe using SPAAC, enabling the development of antibody-drug conjugates (ADCs) with precise stoichiometry and positioning [7].

Materials:

  • Expression plasmid (pBAD-HerFab-L177TAG) with amber codon at position 177
  • pEVOL-AFRS plasmid for evolved tRNATyr and aminoacyl-tRNA synthetase pair
  • Escherichia coli DH10β strain
  • p-Azidophenylalanine (AF), 100 mM stock in 100 mM HCl
  • Cy5.5-ADIBO (or alternative cyclooctyne probes such as DIFO or BCN derivatives)
  • LB medium with appropriate antibiotics (100 µg/mL ampicillin, 35 µg/mL chloramphenicol)
  • Ni-NTA affinity chromatography system
  • Phosphate buffer (10 mM Na₂HPO₄, pH 7.0, 100 mM NaCl)

Procedure:

  • Transformation and Culture:

    • Co-transform E. coli DH10β with pEVOL-AFRS and pBAD-HerFab-L177TAG plasmids via electroporation (2.5 kV, 25 µF).
    • Plate transformed cells on LB agar with antibiotics and incubate at 37°C for 12 hours.
    • Inoculate a single colony in 5 mL LB medium with antibiotics and grow for 12 hours at 37°C with shaking.
  • Protein Expression with Unnatural Amino Acid:

    • Dilute primary culture into 200 mL LB medium containing ampicillin (100 µg/mL) and AF (1 mM final concentration).
    • Incubate at 37°C with shaking until OD₅₅₀ reaches 0.8 (log phase).
    • Induce protein expression by adding arabinose to 16 mM final concentration.
    • Continue incubation for 12 hours at 30°C with shaking.
    • Harvest cells by centrifugation (11,000 × g, 5 minutes) and freeze pellet at -20°C.
  • Protein Purification:

    • Thaw cell pellet and resuspend in 20 mL periplasmic lysis buffer (30 mM Tris pH 8.0, 1 mM EDTA, 20% sucrose, 0.2 mg/mL lysozyme).
    • Incubate for 1 hour at 37°C.
    • Centrifuge at 18,000 × g for 15 minutes at 4°C and collect supernatant.
    • Add 400 µL Ni-NTA resin suspension to the supernatant and incubate with gentle mixing for 1 hour at 4°C.
    • Load resin into a polypropylene column and wash with 3 × 5 mL wash buffer (50 mM NaH₂PO₄ pH 8.0, 20 mM imidazole, 300 mM NaCl).
    • Elute HerFab-L177AF with 300 µL elution buffer (50 mM NaH₂PO₄ pH 8.0, 250 mM imidazole, 300 mM NaCl).
    • Determine protein concentration by Bradford assay or A₂₈₀ measurement (extinction coefficient 75,866 M⁻¹cm⁻¹ for HerFab-L177AF).
  • SPAAC Conjugation:

    • Add 20 µL of 200 µM Cy5.5-ADIBO (final concentration 200 µM) to 10 µL of 10 µM HerFab-L177AF in phosphate buffer.
    • Protect from light if using light-sensitive probes and incubate for 6 hours at 37°C.
    • Purify conjugated antibody using centrifugal filter spin columns (14,000 × g, 15 minutes) or dialysis against the same buffer.
    • Analyze conjugation efficiency by SDS-PAGE with fluorescence detection.

G cluster_1 Key Materials A Plasmid Construction B Transformation A->B C Culture Preparation B->C D Protein Expression with AF C->D M3 p-Azidophenylalanine (AF) C->M3 E Protein Purification D->E D->M3 F SPAAC Conjugation E->F M5 Ni-NTA Resin E->M5 G Product Analysis F->G M4 Cy5.5-ADIBO F->M4 M1 pBAD-HerFab-L177TAG M2 pEVOL-AFRS

Protocol 2: Kinetic Analysis of SPAAC Using UV Spectroscopy

This protocol describes the quantitative determination of SPAAC reaction rates using UV spectroscopy, which is essential for evaluating novel cyclooctyne derivatives and optimizing reaction conditions [3].

Materials:

  • Cyclooctyne derivative (e.g., this compound analog) in methanol (6 × 10⁻⁵ M)
  • Benzyl azide or other azide compounds (0.25 M stock solution in methanol)
  • UV-transparent cuvettes
  • UV-Vis spectrophotometer with temperature control (25±0.1°C)
  • Methanol (spectrophotometric grade)

Procedure:

  • Sample Preparation:

    • Prepare a 6 × 10⁻⁵ M solution of cyclooctyne derivative in methanol.
    • Prepare a 0.25 M stock solution of azide compound in methanol.
    • Equilibrate both solutions at 25±0.1°C.
  • Data Collection:

    • Place 1.0 mL of cyclooctyne solution in a UV cuvette and record baseline absorbance at 317 nm.
    • Add calculated volume of azide stock solution to achieve desired concentration (6 × 10⁻⁴ to 1.5 × 10⁻² M).
    • Mix rapidly and monitor decay of absorbance at 317 nm over time.
    • Collect data points at regular intervals until reaction completion (typically 10-60 minutes).
  • Data Analysis:

    • Plot absorbance versus time and fit data to a single exponential decay equation.
    • Determine pseudo-first order rate constants (kₒbₛ) from exponential fitting.
    • Plot kₒbₛ versus azide concentration and perform linear regression.
    • Calculate bimolecular rate constant (k₂) from the slope of the linear plot.

Notes:

  • Maintain constant temperature throughout the experiment.
  • Ensure azide is in sufficient excess to maintain pseudo-first order conditions.
  • Perform measurements in triplicate for statistical accuracy.
  • Alternative methods include IR spectroscopy monitoring the azide stretch vibration at ~2100 cm⁻¹ [2].

Quantitative Kinetic Data and Analysis

Table 3: Experimentally Determined Rate Constants for SPAAC Reactions

Cyclooctyne Structure Azide Partner Rate Constant (M⁻¹s⁻¹) Conditions Reference
Cyclooct-2-yn-1-ol Benzyl azide 0.0567 ± 0.0027 Methanol, 25°C [3]
DIBO-ketone (11) Benzyl azide 0.2590 ± 0.0067 Methanol, 25°C [3]
BCN alcohol (6a) Benzyl azide 0.07 9:1 THF/H₂O, 25°C [2]
BCN alcohol (6a) p-Nitrophenyl azide 2.9 9:1 THF/H₂O, 25°C [2]
DIBAC (3a) Benzyl azide 0.24 9:1 THF/H₂O, 25°C [2]

The kinetic data reveal several important trends in SPAAC reactivity. Electron-withdrawing modifications to the cyclooctyne structure, such as oxidation of the alcohol to a ketone in DIBO derivatives, can enhance reaction rates by approximately 4-5 fold [3]. More dramatically, the electronic nature of the azide has a profound impact on reaction kinetics, particularly with aliphatic cyclooctynes like BCN, where electron-deficient aryl azides react up to 40 times faster than aliphatic azides [2]. This phenomenon is attributed to an inverse electron-demand mechanism that operates with aliphatic cyclooctynes, enabling remarkable rate acceleration without compromising stability.

The solvent environment also significantly influences SPAAC kinetics, with polar protic solvents generally accelerating the reaction. For instance, rate constants measured in 50% aqueous acetonitrile are typically 1.5-2.5 times higher than those determined in 9:1 THF/H₂O mixtures [2]. This solvent dependence highlights the importance of standardizing reaction conditions when comparing kinetic parameters across different studies and optimizing the solvent system for specific applications, particularly in biological contexts where aqueous environments predominate.

Troubleshooting and Optimization Guidelines

  • Low Reaction Rates: If SPAAC reactions proceed slower than expected, consider incorporating electron-withdrawing substituents on the cyclooctyne structure or utilizing electron-deficient azides to exploit inverse electron-demand effects [2]. For this compound derivatives, ensuring proper stereoelectronics is crucial for optimal reactivity. Additionally, increasing reaction temperature to 37°C can enhance kinetics, though this must be balanced against potential decomposition or detrimental effects on biological components.

  • Poor Regioselectivity: For applications requiring specific triazole regioisomers, implement secondary interaction strategies such as boronate ester formation or imine interactions that guide regioselective cycloaddition [4] [5]. These approaches can achieve complete regioselectivity while simultaneously accelerating reaction rates through pre-organization effects.

  • Cyclooctyne Instability: If cyclooctyne derivatives degrade during storage or handling, consider switching to more robust structures like BCN or DIBO, which offer excellent shelf life [3] [2]. Store cyclooctynes as aliquots under inert atmosphere at -20°C in anhydrous solvents to prevent decomposition. Avoid prolonged exposure to oxygen, moisture, or light, particularly for highly strained derivatives.

  • Incomplete Bioconjugation: For protein labeling applications, ensure the azide-containing unnatural amino acid is efficiently incorporated during expression by optimizing induction conditions and verifying incorporation via mass spectrometry [7]. When conjugation yields are low, increase cyclooctyne probe concentration (up to 10-fold excess), extend reaction time (overnight if necessary), or consider using more reactive cyclooctyne derivatives such as DIBO-ketone or BCN with electron-deficient azides.

Applications in Drug Development and Chemical Biology

The implementation of SPAAC methodologies has enabled groundbreaking applications across diverse fields, particularly in drug development and chemical biology. In antibody-drug conjugate (ADC) development, SPAAC enables site-specific conjugation of cytotoxic payloads to antibody fragments, addressing the heterogeneity issues that plague conventional conjugation methods [7]. This approach ensures precise drug-to-antibody ratios and positional consistency, resulting in improved therapeutic indices and more predictable pharmacokinetics. The bioorthogonal nature of SPAAC allows conjugation to proceed under physiological conditions without damaging delicate biological structures, preserving antigen-binding affinity and drug activity.

In chemical biology, SPAAC has revolutionized metabolic labeling strategies for visualizing biomolecules in living systems. Researchers have employed DIBO derivatives in combination with azido-modified monosaccharides to profile sialic acid expression on living cells with defects in glycosylation machinery [3]. Furthermore, the discovery of fluoro-switch properties in certain DIBO-ketone derivatives enables real-time monitoring of SPAAC reactions, as the fluorescent cyclooctyne becomes non-fluorescent upon triazole formation [3]. This unique feature facilitates reaction optimization and enables novel sensing applications. The exceptional orthogonality of SPAAC also enables multi-component labeling strategies when combined with other bioorthogonal reactions, allowing simultaneous visualization of multiple biomolecular targets or sequential assembly of complex synthetic structures.

Conclusion

SPAAC chemistry, particularly utilizing This compound derivatives and related cyclooctynes, has matured into an indispensable tool for researchers and drug development professionals. The continuous innovation in cyclooctyne design—from early strain-based systems to contemporary derivatives featuring secondary interactions and inverse electron-demand characteristics—has dramatically expanded the scope and efficiency of this transformative reaction. The experimental protocols and data presented in these application notes provide a foundation for implementing SPAAC in diverse research scenarios, from fundamental biological discovery to therapeutic development.

As the field advances, several emerging trends promise to further enhance the utility of SPAAC methodologies. The development of increasingly sophisticated cyclooctynes with tailored properties for specific applications continues to be an active area of research. Additionally, the integration of SPAAC with other bioorthogonal reactions enables multi-component assembly strategies of unprecedented complexity. For drug development professionals, these advances translate to more precise bioconjugation techniques, improved therapeutic targeting, and enhanced diagnostic capabilities. By leveraging the protocols, kinetic data, and troubleshooting guidelines contained herein, researchers can fully exploit the potential of SPAAC in their innovative work.

References

Comprehensive Technical Report: Vinyl Triflate Elimination Synthesis for 2-Cycloocten-1-one and Analogues

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Vinyl Triflates in Complex Molecule Synthesis

Vinyl trifluoromethanesulfonates (triflates) represent a particularly valuable class of synthetic intermediates in contemporary organic chemistry, especially for the construction of complex molecular architectures encountered in drug discovery and development. These compounds have gained prominence due to their facile preparation from readily available carbonyl precursors and their exceptional reactivity in transition metal-catalyzed cross-coupling reactions, where they often demonstrate superior performance compared to corresponding halide analogues. The triflyl group (OTf) serves as an outstanding leaving group due to the exceptional stability of the triflate anion, which is a poor nucleophile and weak base, enabling its participation in reactions under mild conditions that might be incompatible with other functional groups.

The versatility of vinyl triflates extends beyond cross-coupling chemistry to include various elimination protocols for the direct preparation of alkynes, which are invaluable building blocks in pharmaceutical synthesis and materials science. Traditional methods for converting vinyl triflates to alkynes typically require strong bases such as alkali metal hydrides or metal amides and strictly anhydrous conditions, presenting practical challenges for large-scale applications. However, recent methodological advances have demonstrated that tetrabutylammonium fluoride (TBAF) can mediate this transformation under remarkably mild conditions, offering a practical alternative that tolerates moisture and avoids the handling of potent bases. This technical report provides detailed application notes and experimental protocols for the synthesis of 2-cycloocten-1-one and related frameworks via vinyl triflate elimination strategies, with particular emphasis on procedures amenable to implementation by researchers in drug development.

TBAF-Mediated Vinyl Triflate Elimination: Overview and Advantages

The elimination of vinyl triflates using tetrabutylammonium fluoride (TBAF) represents a significant methodological advancement in alkyne synthesis, particularly valuable for researchers requiring practical, scalable protocols that minimize specialized handling or equipment requirements. This approach employs commercially available TBAF trihydrate (TBAF·3H₂O) as a mild base source, effectively promoting the anti-elimination of triflic acid from vinyl triflate precursors to generate terminal alkynes under remarkably benign conditions [1]. Unlike conventional methods that demand strictly anhydrous environments and strong bases such as tert-butoxide or metal amides, this fluoride-mediated approach demonstrates excellent functional group compatibility and operational simplicity, making it particularly suitable for molecular systems bearing base-sensitive functionalities.

The key advantages of this methodology include:

  • Moisture Insensitivity: The protocol utilizes hydrated TBAF, eliminating the need for rigorously anhydrous conditions or specialized drying apparatus, thus streamlining experimental setup and reducing preparation time
  • Mild Reaction Conditions: Reactions typically proceed efficiently at room temperature, minimizing potential substrate decomposition or side reactions that might occur under harsh basic conditions or elevated temperatures
  • Broad Substrate Scope: The method has been successfully applied to both acyclic and cyclic vinyl triflate substrates, including those derived from ketones and β-keto esters, providing access to structurally diverse alkyne products
  • Excellent Efficiency: Optimization studies demonstrate that the elimination process typically proceeds within minutes to a few hours with high conversion rates and excellent yields, enhancing throughput in synthetic sequences

Table 1: Comparative Analysis of Vinyl Triflate Elimination Methodologies

Method Base System Reaction Conditions Reaction Time Yield Range Key Advantages
TBAF·3H₂O Tetrabutylammonium fluoride trihydrate DMF, room temperature 10 min - 1 h 76-95% Moisture-insensitive, mild conditions, no strong base handling
Conventional Strong Base t-BuOK, NaH, LiHMDS Anhydrous solvents, low temperature to RT Several hours Variable Established methodology, wide applicability
Weak Base/Thermal K₂CO₃, Et₃N Elevated temperatures, prolonged heating Hours to days Moderate Mild base, but requires extended reaction times

The mechanistic pathway for this transformation involves a concerted anti-elimination process, wherein the fluoride anion acts as a base to abstract a β-proton relative to the triflate group, simultaneously facilitating the departure of the triflate anion to generate the alkyne product. This mechanism proceeds through an anti-transition state, necessitating the appropriate stereochemical relationship between the leaving group and the abstracted proton for efficient reaction kinetics [1]. The following diagram illustrates the workflow for the preparation of alkynes from ketones via vinyl triflates using TBAF-mediated elimination:

G Alkyne Synthesis via Vinyl Triflate Elimination A Ketone Starting Material B Triflation with LDA/ N-(2-pyridyl)triflimide A->B C Vinyl Triflate Intermediate B->C D TBAF·3H₂O Elimination (DMF, Room Temperature) C->D E Terminal Alkyne Product D->E

Quantitative Experimental Data for Reaction Optimization

Comprehensive optimization studies for the TBAF-mediated elimination of vinyl triflates have identified critical reaction parameters that significantly impact conversion efficiency and reaction rate. Systematic investigation of stoichiometry, solvent effects, and temporal profiles has established robust conditions applicable to a broad range of substrate classes, providing researchers with validated protocols for implementation. The data presented below represent consolidated findings from controlled experiments utilizing model systems, with particular emphasis on identifying the optimal balance between reagent stoichiometry and reaction efficiency.

Table 2: Optimization of TBAF Stoichiometry for Vinyl Triflate Elimination [1]

Entry TBAF·3H₂O (equiv) Reaction Time Yield (%) Observations
1 1.1 2 h 78% Incomplete conversion, 11% starting material recovered
2 2.0 18 h 91% Complete conversion, longer reaction time required
3 3.0 10 min 92% Rapid, complete conversion, optimal conditions

The optimization data clearly demonstrate that employing 3.0 equivalents of TBAF·3H₂O provides the optimal balance between reaction rate and product yield, achieving complete conversion within a remarkably short timeframe of just 10 minutes. This represents a significant practical advantage over using substoichiometric fluoride, which results in either incomplete conversion or protracted reaction times. The solvent selection also critically influences reaction efficiency, with polar aprotic solvents such as DMF providing optimal solubility for both the vinyl triflate substrates and the tetrabutylammonium fluoride reagent, thereby facilitating homogeneous reaction conditions and efficient mass transfer.

Further investigation of the substrate scope has revealed that acyclic vinyl triflates generally undergo complete elimination within 15-20 minutes, while cyclic analogues may require slightly extended reaction times (up to 60 minutes) to reach completion. The following table presents representative examples from the literature, illustrating the application of the optimized conditions to various structural frameworks:

Table 3: Substrate Scope for TBAF-Mediated Vinyl Triflate Elimination [1]

Entry Vinyl Triflate Structure Reaction Time Product Yield (%)
1 Acyclic alkyl-substituted 20 min Terminal alkyne 94%
2 Acyclic aryl-substituted 20 min Terminal alkyne 95%
3 Acyclic functionalized 15 min Terminal alkyne 76%
4 Macrocyclic (Z)-configured 60 min Terminal alkyne 84% (7% allene)

For cyclic vinyl triflates such as those derived from cyclooctanone, the elimination proceeds efficiently to provide the corresponding cyclic alkynes, which can be subsequently functionalized or utilized in further transformations. The formation of minor allene byproducts in some cases, particularly with macrocyclic substrates, highlights the potential for competing elimination pathways when stereoelectronic factors favor alternative transition state geometries. Nonetheless, the methodology consistently delivers high yields of the desired alkyne products across a diverse range of structural types, confirming its broad utility in complex molecule synthesis.

Detailed Synthetic Protocol: From Ketones to Alkynes

Preparation of Vinyl Triflates from Ketones

The synthesis of vinyl triflates from ketone precursors represents the critical first step in the overall sequence toward alkynes. The following optimized procedure, adapted from established literature protocols, provides consistent results across a broad range of carbonyl substrates [1]:

  • Reaction Setup: Begin by placing N-(2-pyridyl)triflimide (1.2 equiv) in a dried, argon-purged round-bottom flask equipped with a magnetic stir bar. Add anhydrous tetrahydrofuran (THF) (9 mL per 4.0 mmol of ketone) and stir until complete dissolution is achieved. Maintain the reaction vessel under an inert atmosphere using a standard argon or nitrogen inlet system.

  • Enolate Formation: In a separate flask, prepare lithium diisopropylamide (LDA) (1.5 equiv) in anhydrous THF (3 mL per 4.0 mmol of ketone) at room temperature. Cool this solution to -80°C using a dry ice-acetone bath. Slowly add a solution of the ketone starting material (4.0 mmol, 1.0 equiv) in anhydrous THF (10 mL) dropwise via syringe or cannula over 10-15 minutes, maintaining the internal temperature below -75°C. After complete addition, continue stirring at -80°C for 2 hours to ensure complete enolate formation.

  • Triflation Step: Add the pre-cooled solution of N-(2-pyridyl)triflimide in THF to the enolate solution at -80°C, maintaining efficient stirring. After complete addition, allow the reaction mixture to warm gradually to 0°C over 1-2 hours and then maintain at 0°C for an additional 2 hours. Monitor reaction progress by TLC or LC-MS analysis.

  • Workup Procedure: Quench the reaction by careful addition of saturated aqueous ammonium chloride solution (approximately 10 mL per 4.0 mmol starting material). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 × 15 mL). Combine the organic extracts and wash sequentially with water and brine, then dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash chromatography on silica gel, eluting with hexane/ethyl acetate gradients (typically 1-5% ethyl acetate in hexane). The vinyl triflate product is typically obtained as a colorless to pale yellow oil or low-melting solid in yields ranging from 50-85%. Characterization should include (^1)H NMR, (^13)C NMR, and IR spectroscopy to confirm structure and purity before proceeding to the elimination step.

TBAF-Mediated Elimination to Alkynes

The following step-by-step protocol describes the optimized elimination of vinyl triflates using TBAF·3H₂O to generate terminal alkynes [1]:

  • Reaction Setup: Charge a solution of the vinyl triflate intermediate (0.5 mmol) in anhydrous N,N-dimethylformamide (DMF) (2.5 mL) into a dried round-bottom flask equipped with a magnetic stir bar. The concentration is optimally maintained at approximately 0.2 M for efficient reaction kinetics.

  • Fluoride Addition: Add a 1 M solution of TBAF·3H₂O in DMF (1.5 mL, 1.5 mmol, 3.0 equiv) to the vinyl triflate solution in one portion at room temperature with efficient stirring. The reaction mixture may develop a slight color change, typically to yellow or amber, upon fluoride addition.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor progress by TLC or LC-MS analysis. For acyclic substrates, the reaction is typically complete within 10-20 minutes, while cyclic systems may require up to 60 minutes for full conversion. The optimal reaction time should be determined for each substrate class to maximize yield while minimizing byproduct formation.

  • Workup Procedure: Upon complete consumption of the starting material (as indicated by analytical monitoring), dilute the reaction mixture with water (10 mL) and extract with ethyl acetate or diethyl ether (3 × 10 mL). Combine the organic extracts and wash thoroughly with water (2 × 10 mL) and brine (1 × 10 mL) to remove residual DMF and fluoride salts. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Product Purification: Purify the crude alkyne by flash chromatography on silica gel using an appropriate eluent system (typically hexane or hexane with low percentages of ethyl acetate). The terminal alkyne products are generally obtained as colorless liquids or low-melting solids in yields typically exceeding 75-90% after purification. Comprehensive characterization should include (^1)H NMR, (^13)C NMR, IR spectroscopy, and mass spectrometry to verify structural identity and purity.

Advanced Applications and Alternative Transformations

Vinyl Triflate-Aldehyde Reductive Coupling

Beyond elimination chemistry, vinyl triflates participate in various transition metal-catalyzed processes that expand their synthetic utility. Particularly noteworthy is the rhodium-catalyzed reductive coupling of vinyl triflates with aldehydes, which provides direct access to ketone products through an intriguing redox-isomerization mechanism [2]. This transformation employs potassium formate as a mild reductant, effectively bypassing the need for preformed organometallic reagents and offering complementary functionality tolerance compared to traditional approaches.

This methodology has demonstrated particular utility for the incorporation of cycloalkyl fragments into ketone products, a challenging transformation using conventional vinyl bromide coupling partners. The reaction proceeds through a sequence involving oxidative addition of rhodium into the vinyl triflate bond, carbonyl insertion, and subsequent redox-isomerization to deliver the observed ketone product. The following diagram illustrates the reaction workflow for this process:

G Vinyl Triflate-Aldehyde Reductive Coupling A Aldehyde D Reductive Coupling (Room Temperature) A->D B Vinyl Triflate B->D C Rhodium Catalyst (KFormate, Solvent) C->D E Ketone Product D->E

The substrate scope for this transformation includes aromatic, heteroaromatic, and aliphatic aldehydes, which couple efficiently with cyclic vinyl triflates to provide ketone products in moderate to good yields. Notably, the methodology tolerates functional groups such as aryl fluorides, chlorides, and even olefins, which remain intact under the reducing conditions. This functional group compatibility enhances the utility of this method for complex molecule synthesis, particularly in late-stage diversification strategies employed in pharmaceutical development.

Photochemical Triflimide Fragmentation

Recent advances have revealed that vinyl triflimides - the nitrogen analogues of vinyl triflates - undergo efficient homolytic N-S bond cleavage via triplet-triplet energy transfer (EnT) photocatalysis, providing access to valuable α-quaternary, β-trifluoromethylated amines [3]. This transformation exemplifies the emerging applications of vinyl triflate-like compounds in photoredox catalysis, leveraging the relatively low bond dissociation energy (BDE) of the N-S bond (approximately 44 kcal mol⁻¹) to generate radical intermediates under mild conditions.

The reaction proceeds through a mechanism involving triplet energy transfer from an appropriate photosensitizer (such as thioxanthone) to the vinyl triflimide substrate, followed by homolytic cleavage to generate a nitrogen-centered radical and triflyl radical pair. Subsequent radical recombination and functionalization with nucleophiles provides the observed difunctionalized amine products. This methodology demonstrates excellent substrate scope, accommodating various aryl substituents with diverse electronic properties and heteroaromatic systems, typically yielding products in good to excellent yields (47-93%).

Troubleshooting and Technical Considerations

Successful implementation of vinyl triflate chemistry requires attention to several practical aspects that can significantly impact reaction outcomes:

  • Triflation Stereochemistry: The stereochemical outcome of the triflation step critically influences the efficiency of subsequent elimination reactions. For TBAF-mediated eliminations, which proceed through an anti-transition state, the (Z)-configured vinyl triflates generally provide superior results compared to their (E)-isomers. Careful optimization of triflation conditions (base, temperature, triflating reagent) to maximize stereoselectivity is recommended for sensitive substrates [1].

  • Fluoride Source Quality: While TBAF·3H₂O is commercially available and generally effective as received, variations between suppliers or lots can occasionally impact reaction efficiency. For challenging substrates, pre-drying the TBAF or using anhydrous TBAF in THF may improve results, though strictly anhydrous conditions are not typically required.

  • Byproduct Formation: In some cases, particularly with macrocyclic or sterically hindered substrates, formation of allene byproducts may compete with alkyne formation. Adjusting reaction temperature (slightly reduced temperatures may improve selectivity) or fluoride stoichiometry can help minimize competing pathways.

  • Substrate Limitations: Acyclic vinyl triflates may undergo competing elimination to alkynes under reductive coupling conditions, limiting their utility in certain transformations [2]. Understanding these substrate-specific limitations enables appropriate method selection based on the specific synthetic goal.

Conclusion

The elimination of vinyl triflates using tetrabutylammonium fluoride represents a robust, practical methodology for the preparation of terminal alkynes from ketone precursors under exceptionally mild conditions. This approach offers significant advantages over conventional strong base-mediated eliminations, particularly in its tolerance of moisture and operational simplicity. When combined with alternative transformations such as transition metal-catalyzed reductive coupling or photochemical fragmentation, vinyl triflates emerge as exceptionally versatile intermediates for constructing complex molecular architectures. The detailed protocols and troubleshooting guidance provided in this technical report will enable researchers in pharmaceutical development and synthetic chemistry to effectively implement these transformations in their synthetic strategies, facilitating access to valuable building blocks and target structures.

References

Comprehensive Application Notes and Protocols: Selective Oxidation of 2-Cycloocten-1-one to Epoxycyclooctane

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Reaction Fundamentals

The selective oxidation of 2-cycloocten-1-one to epoxycyclooctane represents a significant chemical transformation in synthetic organic chemistry, with important applications in pharmaceutical intermediates and fine chemical synthesis. This transformation is particularly challenging due to the presence of multiple reactive sites in the molecule, requiring highly selective catalysts that can favor epoxidation over competing allylic oxidation pathways. The development of efficient catalytic systems for this transformation has attracted substantial research interest, with several innovative approaches emerging in recent years. These include solubilized metal clusters, heterogeneous catalysts, and radical initiation systems that enable high selectivity under mild conditions.

The fundamental chemical challenge lies in controlling the reaction pathway to preferentially form the epoxide product while minimizing formation of byproducts such as cyclooctene ketones, alcohols, and diols. The electronic structure of this compound creates two primary reaction channels: epoxidation of the carbon-carbon double bond or further oxidation at the allylic position. Successful catalytic systems must therefore exhibit precise regioselectivity while maintaining high activity under practical reaction conditions. Recent advances have demonstrated that both gold nanoclusters and bimetallic catalyst systems can achieve exceptional selectivity toward the desired epoxycyclooctane product, making these approaches particularly valuable for industrial applications where atom economy and reaction efficiency are critical considerations [1] [2].

Experimental Data Summary and Performance Metrics

Quantitative Comparison of Catalytic Systems

Table 1: Comparison of catalytic performance for this compound oxidation to epoxycyclooctane

Catalyst System Oxidant Temperature (°C) Conversion (%) Selectivity to Epoxycyclooctane (%) Key Observations
Solubilized Au clusters (7-8 atoms) O₂ 100 >70 ~80 Apparent TOF = 440 s⁻¹; requires induction period
Fe-Co-g-C₃N₄ O₂ Optimized 36 95 Water as solvent enhances selectivity
Fe(acac)₃/NHPI + MoO₃/SiO₂ O₂ 80 >70 92-96 Co-oxidation with alkylbenzenes; isopropylbenzene gives best results
Free radical system (tBuOOH) tBuOOH/H₂O₂ 80 42.3 40.3 Solvent: 10:1 DCE:acetonitrile; produces 1.2% this compound
Molybdenum carbonyl complexes H₂O₂/TBHP 55 Moderate High Better results with H₂O₂ than TBHP; forms β-octamolybdate salts

Table 2: Comparison of byproduct distribution in cyclooctene oxidation systems

Reaction System Epoxide Yield This compound 2-Cycloocten-1-ol 1,2-Cyclooctanediol Other Products
Au clusters/O₂ ~80% (selectivity) Minor Minor Trace High MW products
Free radical/tBuOOH 40.3% 1.2% Not detected 0.4% Not specified
Fe-Co-g-C₃N₄/Water/O₂ Not specified Primary product in analogous cyclohexene system Not applicable Not applicable Not specified
Performance Analysis

The quantitative data reveals several important trends in the catalytic oxidation of this compound to epoxycyclooctane. The solubilized gold cluster system demonstrates exceptional catalytic efficiency with an apparent turnover frequency of 440 s⁻¹, although it requires an induction period of approximately 2 hours for cluster formation and activation [1]. The bimetallic Fe-Co-g-C₃N₄ system achieves outstanding selectivity (up to 95%) at moderate conversion levels (36%), with water as an environmentally benign solvent significantly enhancing selectivity compared to organic solvents [2]. The co-oxidation approach utilizing alkylbenzenes as reducing agents represents another highly effective strategy, achieving remarkable selectivity of 92-96% at conversions exceeding 70% [3].

The free radical system employing tert-butyl hydroperoxide or hydrogen peroxide as initiators provides moderate epoxide yield (40.3%) but is particularly valuable for mechanistic studies, as it clarifies the radical propagation pathways involved in the oxidation process [4]. This system also demonstrates the importance of oxygen presence in the reaction mixture, with significantly reduced yields observed under nitrogen atmospheres. The molybdenum carbonyl complexes show good activity at relatively low temperatures (55°C), with slightly better performance using hydrogen peroxide compared to tert-butyl hydroperoxide as oxidants [5]. Each of these systems offers distinct advantages depending on the specific application requirements, including catalyst availability, reaction scale, and purity specifications for the epoxycyclooctane product.

Detailed Experimental Protocols

Protocol 1: Au Nanocluster-Catalyzed Epoxidation with Molecular Oxygen

Principle: This method utilizes solubilized gold atom clusters (7-8 atoms) generated in situ from various Au sources to catalyze the epoxidation of this compound using molecular oxygen as the oxidant. The Au clusters generate initiators and propagators that trigger the onset of the auto-oxidation reaction [1].

Materials and Equipment:

  • This compound substrate (stabilizer-free, purified by distillation or KOH treatment)
  • Gold source (Au/SiO₂ catalyst, AuCl, or AuCl₃)
  • Oxygen gas (high purity, 99.9%)
  • Cyclooctane-1,2-diol (optional, for reducing induction period)
  • 0.2 μm syringe filter for hot filtration
  • Reaction vessel with gas disperser and temperature control
  • Magnetic stirrer with heating capability

Procedure:

  • Substrate Preparation: Remove stabilizers from commercial this compound by either distillation or KOH treatment. The distillation method typically yields more consistent results [1].

  • Reaction Setup:

    • Charge 50 mL of stabilizer-free this compound into the reaction vessel
    • Add gold catalyst (typical loading: 1-5 mol% relative to substrate)
    • For Au/SiO₂ catalysts, use approximately 50-100 mg of solid catalyst
    • Optional: Add cyclooctane-1,2-diol (0.1-0.5 M) to reduce induction period
    • Heat mixture to 100°C with continuous stirring
    • Begin oxygen bubbling through gas disperser at 0.1 MPa pressure
  • Reaction Monitoring:

    • Monitor reaction progress by GC or TLC
    • Induction period of ~2 hours is typically observed before significant conversion begins
    • After induction period, reaction proceeds with apparent TOF of 440 s⁻¹
    • Continue reaction until desired conversion is achieved (typically 6-12 hours)
  • Product Isolation:

    • Cool reaction mixture to room temperature
    • Remove solid catalysts by hot filtration through 0.2 μm syringe filter
    • Concentrate filtrate under reduced pressure
    • Purify epoxycyclooctane by column chromatography or distillation

Technical Notes:

  • The concentration of solubilized Au clusters is typically 10-200 ng mL⁻¹
  • The induction period can be substantially longer (>5 hours) for certain Au/SiO₂ preparations where Au particles are encapsulated by a nanoporous layer of SiO₂
  • Carbon balance throughout the reaction is typically better than ±10%
  • The predominant oxidation product is epoxycyclooctane (80% selectivity at 50% conversion), with minor amounts of 2-cycloocten-1-ol, this compound, and trace amounts of 1,2-cyclooctanediol [1]
Protocol 2: Bimetallic Fe-Co-g-C₃N4 Catalyzed Oxidation in Aqueous Medium

Principle: This method employs bimetallic Fe-Co doped graphitic carbon nitride as a heterogeneous catalyst for selective oxidation using molecular oxygen, with water as an environmentally friendly solvent that remarkably enhances selectivity [2].

Materials and Equipment:

  • This compound substrate
  • Fe-Co-g-C₃N₄ catalyst (prepared by impregnation and calcination methods)
  • Oxygen gas (high purity)
  • Deionized water
  • Autoclave reactor with pressure control
  • Centrifuge for catalyst recovery
  • FT-IR, XRD, and TEM for catalyst characterization

Procedure:

  • Catalyst Preparation:

    • Prepare g-C₃N₄ support through thermal polycondensation of melamine at 550°C for 4 hours
    • Impregnate g-C₃N₄ with aqueous solutions of Fe(NO₃)₃·9H₂O and Co(NO₃)₂·6H₂O
    • Dry impregnated material at 100°C for 12 hours
    • Calcinate at 400°C for 2 hours under N₂ atmosphere
    • Characterize catalyst by TEM, FT-IR, XRD, and XPS
  • Reaction Setup:

    • Charge 10 mmol this compound and 0.1 g Fe-Co-g-C₃N₄ catalyst into reactor
    • Add 20 mL deionized water as solvent
    • Pressurize reactor with O₂ to 1.0 MPa
    • Heat to optimized temperature (80-100°C) with continuous stirring
  • Reaction Progress:

    • Monitor reaction by GC or GC-MS
    • Typical reaction time: 6-12 hours
    • Under optimized conditions, selectivity up to 95% can be achieved at 36% conversion
  • Product Isolation and Catalyst Recycling:

    • Cool reaction mixture to room temperature
    • Separate catalyst by centrifugation
    • Extract organic products with ethyl acetate
    • Dry organic layer over anhydrous Na₂SO₄
    • Concentrate under reduced pressure
    • Wash recovered catalyst with ethanol and dry at 60°C for reuse
    • Catalyst can typically be reused at least four times without significant activity loss

Technical Notes:

  • The Fe/Co molar ratio in the catalyst significantly affects performance
  • Water as solvent dramatically enhances selectivity compared to organic solvents
  • Catalyst exhibits excellent stability and recyclability
  • The system shows high selectivity for allylic oxidation, making it particularly valuable for this compound production [2]

Workflow and Mechanism Visualization

Experimental Workflow for Epoxycyclooctane Synthesis

workflow Start Start Reaction Setup A1 Substrate Preparation: Remove stabilizers via distillation or KOH treatment Start->A1 A2 Catalyst Preparation: Select appropriate catalyst (Au clusters, Fe-Co-g-C₃N₄, etc.) A1->A2 A3 Reaction Vessel Charging: Add substrate, catalyst, and optional additives A2->A3 A4 Oxidation Conditions: Set temperature (55-100°C) and oxygen pressure (0.1-1.0 MPa) A2->A4 Alternative: Pre-formed catalysts A3->A4 A5 Induction Period: 2-5 hours for Au cluster formation (not required for pre-formed clusters) A4->A5 A6 Auto-oxidation Phase: Monitor conversion and selectivity by GC/TLC A5->A6 A5->A6 Initiation with radical intermediates A7 Reaction Termination: Cool and filter to remove solid catalysts A6->A7 A8 Product Isolation: Concentrate and purify by distillation or chromatography A7->A8 A9 Catalyst Recovery: Recycle heterogeneous catalysts for repeated use A8->A9 End Epoxycyclooctane Product A9->End

Figure 1: Experimental workflow for the synthesis of epoxycyclooctane from this compound, showing key steps from substrate preparation to product isolation

Catalytic Mechanism of Au Nanocluster System

mechanism Au_source Au Source (Au/SiO₂, AuCl, AuCl₃) Activation Oxygenated Hydrocarbon Ligand Formation Au_source->Activation Reaction with O₂ and cyclooctene Au_clusters Solubilized Au Clusters (7-8 atoms) Activation->Au_clusters Stabilization by oxygenated ligands O2_activation O₂ Activation and H Abstraction from Substrate Au_clusters->O2_activation Catalytic cycle Radical_generation Generation of Peroxy Radical Intermediates O2_activation->Radical_generation Epoxidation Epoxidation via Radical Propagation Radical_generation->Epoxidation Autooxidation Auto-oxidation (without catalyst) Radical_generation->Autooxidation Products Epoxycyclooctane (80-96% selectivity) Epoxidation->Products Byproducts Byproducts: 2-Cycloocten-1-ol This compound 1,2-Cyclooctanediol Epoxidation->Byproducts Minor pathways Autooxidation->Epoxidation

Figure 2: Catalytic mechanism of the Au nanocluster system for epoxidation, showing the formation of active clusters and radical propagation pathways

Technical Considerations and Optimization Guidelines

Critical Reaction Parameters

Successful implementation of these protocols requires careful attention to several critical parameters that significantly impact reaction efficiency and selectivity. The oxygen pressure plays a crucial role in both the initiation and propagation phases of the reaction. For Au cluster systems, molecular oxygen at atmospheric pressure with bubbling is typically sufficient, while the Fe-Co-g-C₃N₄ system benefits from elevated pressures (up to 1.0 MPa) [1] [2]. The reaction temperature must be optimized for each catalytic system - Au clusters operate effectively at 100°C, while the Mo carbonyl system works at lower temperatures (55°C), and free radical systems require approximately 80°C for efficient initiation [1] [5] [4].

The catalyst concentration and metal loading significantly affect both the reaction rate and the duration of the induction period. For Au-based systems, higher catalyst loadings can reduce the induction period but may not substantially increase the post-induction reaction rate [1]. For bimetallic systems, the Fe/Co molar ratio requires optimization to achieve maximum selectivity, with typical optimal ratios ranging from 1:1 to 1:2 [2]. Additionally, the solvent environment dramatically influences reaction selectivity, with water proving particularly beneficial for Fe-Co-g-C₃N₄ systems, while aprotic solvents like 1,2-dichloroethane work best for free radical systems [2] [4].

Troubleshooting and Common Challenges

Several challenges may arise during the execution of these protocols. Extended induction periods in Au-catalyzed reactions can be addressed by adding small amounts of oxygenated co-ligands such as cyclooctane-1,2-diol, which facilitate the formation and stabilization of active Au clusters [1]. Poor selectivity may result from improper solvent choice or suboptimal catalyst composition, and can often be improved by systematically varying the solvent environment and metal ratios in bimetallic systems. Catalist deactivation in heterogeneous systems can be minimized by ensuring proper catalyst regeneration between cycles, typically involving washing with appropriate solvents and thermal treatment.

For scale-up considerations, the noncontact catalytic system (NCCS) approach offers particular advantages, as it enables parallel reactions to proceed without the constraints of stoichiometric relationships between different transformation steps [6]. This characteristic provides greater flexibility in industrial applications. Additionally, the sensitivity to oxygen availability requires careful design of gas-liquid mixing systems, particularly for larger-scale reactions where mass transfer limitations may become significant. Implementing appropriate reaction monitoring techniques such as in-line IR spectroscopy or periodic GC sampling is essential for detecting endpoint and optimizing reaction time to maximize yield while minimizing byproduct formation.

Conclusion

The selective oxidation of this compound to epoxycyclooctane can be achieved through multiple catalytic approaches, each offering distinct advantages for specific applications. The solubilized Au cluster system provides exceptional activity with molecular oxygen as a green oxidant, while the Fe-Co-g-C₃N₄ bimetallic catalyst offers outstanding selectivity in aqueous media. The co-oxidation strategy with alkylbenzenes achieves both high conversion and selectivity, making it particularly valuable for industrial applications. These protocols provide researchers with multiple options for synthesizing epoxycyclooctane, with the choice of method depending on specific requirements for reaction scale, equipment availability, and purity specifications. The continued development of these catalytic systems promises further improvements in sustainability and efficiency for this important chemical transformation.

References

Comprehensive Application Notes and Protocols: Gold Nanocluster-Catalyzed Epoxidation of 2-Cycloocten-1-one

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Gold Cluster Properties

The epoxidation of cyclic olefins represents a significant transformation in organic synthesis due to the versatility of epoxide intermediates in pharmaceutical and fine chemical manufacturing. Traditional epoxidation methods often employ stoichiometric oxidants that generate substantial waste, creating a pressing need for catalytic approaches utilizing molecular oxygen as a clean oxidant. Recent advances have revealed that solubilized gold nanoclusters consisting of merely 7-8 atoms exhibit exceptional catalytic activity for the epoxidation of cyclic olefins with molecular oxygen, achieving remarkable turnover frequencies of up to 440 s⁻¹ under optimized conditions. These nanoclusters differ fundamentally from larger gold nanoparticles in both structure and function, displaying unique quantum effects and exceptional catalytic properties that make them ideal for selective oxidation reactions. [1]

The application of these catalytic systems to 2-cycloocten-1-one is particularly valuable from a synthetic perspective, as the resulting epoxidized products serve as key intermediates for various downstream transformations. The electron-deficient nature of the olefinic bond in this compound presents distinct challenges compared to simple cyclic alkenes, requiring precisely tuned catalytic systems. Gold atom clusters stabilized by oxygenated hydrocarbon ligands derived from the reaction medium have demonstrated exceptional capabilities in activating molecular oxygen and initiating productive oxidation pathways without the decomposition to undesired byproducts. [1] [2]

Materials and Equipment Setup

Required Chemicals and Materials

Table 1: Essential chemicals and materials for gold cluster-catalyzed epoxidation

Category Specific Items Specifications Purpose
Substrates This compound ≥95% purity, inhibitor-free if applicable Primary reactant
Gold Sources Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O), Gold(III) chloride (AuCl₃), Supported Au/SiO₂ catalysts 99.9% metal basis for salts Gold cluster precursor
Oxidants Molecular oxygen High purity (≥99.5%) Primary oxidant
Stabilizers/Additives Cyclooctane-1,2-diol, t-butyl hydroperoxide (TBHP) 70% aqueous solution or anhydrous Cluster stabilization, reaction initiation
Solvents Acetonitrile, Toluene Anhydrous, 99.8% Reaction medium (if needed)
Specialized Equipment

Table 2: Essential equipment for epoxidation reaction and characterization

Equipment Type Specific Models/Requirements Application
Reaction Vessel 50-100 mL Schlenk flask with condenser, O₂ inlet/outlet, septum port Controlled reaction environment
Temperature Control Precision oil bath with stirring capability (±0.5°C control) Maintaining optimal reaction temperature
Gas Handling Mass flow controller for O₂ (0-100 mL/min range) Precise oxidant delivery
Analytical GC-MS with appropriate columns (e.g., HP-5), NMR spectrometer (300 MHz or higher) Reaction monitoring, product verification
Cluster Characterization Aberration-corrected STEM, Fluorescence spectroscopy, UV-Vis spectrophotometer Gold cluster size confirmation

Preparation Protocols

Synthesis of Active Gold Clusters

Protocol 1: In Situ Generation of Catalytic Gold Clusters from Supported Precursors

  • Begin by preparing the supported gold catalyst (e.g., Au/SiO₂) according to established deposition-precipitation methods. Alternatively, commercially available Au/SiO₂ with 1-2 wt% loading may be used. [1]

  • In an oxygen-free environment (glove box or under N₂ purge), add 50 mg of Au/SiO₂ catalyst to 10 mL of inhibitor-free this compound in the reaction vessel.

  • Heat the mixture to 80°C with constant stirring (500 rpm) while introducing O₂ at 5 mL/min flow rate.

  • Monitor the reaction mixture for the development of a pale yellow color, indicating the formation of solubilized gold clusters. This typically occurs within 1-2 hours under optimal conditions.

  • Once color development is observed, continue the reaction for an additional 30 minutes to ensure sufficient cluster formation.

  • Remove the solid catalyst by hot filtration through a 0.2 μm PTFE membrane filter while maintaining temperature at 80°C. The resulting filtrate contains the active gold clusters and can be used directly in epoxidation reactions. [1]

Protocol 2: Direct Preparation from Molecular Gold Precursors

  • Dissolve 10 mg of HAuCl₄·3H₂O in 1 mL of anhydrous acetonitrile under inert atmosphere.

  • Add this solution dropwise to 10 mL of this compound containing 15 mol% of cyclooctane-1,2-diol (relative to gold) as a stabilizing ligand.

  • Bubble O₂ through the mixture at 10 mL/min for 15 minutes while maintaining the temperature at 70°C.

  • Observe the formation of a stable transparent solution without visible precipitation, indicating successful cluster formation.

  • Confirm cluster size and concentration by UV-Vis spectroscopy (characteristic absorption at ~375 nm) and fluorescence spectroscopy (emission at ~450 nm when excited at 350 nm). [1]

Catalyst Characterization Methods

UV-Vis Spectroscopy Analysis:

  • Collect spectra from 250-600 nm using the reaction solution diluted 10-fold in anhydrous acetonitrile.
  • Look for the characteristic surface plasmon resonance absence at >500 nm, confirming the lack of large nanoparticles.
  • Identify the specific absorption features between 350-400 nm indicative of quantum-confined gold clusters. [1]

Electron Microscopy:

  • Prepare samples by depositing 5 μL of diluted cluster solution onto ultrathin carbon-coated TEM grids.
  • Use aberration-corrected STEM with low electron dose to prevent cluster aggregation.
  • Measure cluster sizes from multiple images; effective catalytic clusters typically show diameters of 0.5-0.8 nm, corresponding to 7-10 atoms. [1]

Detailed Epoxidation Procedure

Reaction Setup and Execution

Protocol 3: Standard Epoxidation of this compound with O₂

  • Charge 10 mL (78.6 mmol) of this compound into the Schlenk flask equipped with condenser, O₂ inlet, and sampling port.

  • Add 1 mL of the freshly prepared gold cluster solution (containing approximately 50-200 ng/mL of solubilized gold).

  • If using alternative initiation, add t-butyl hydroperoxide (TBHP, 70% in water, 0.5 mol% relative to substrate) as a radical initiator. [3]

  • Begin O₂ bubbling at a flow rate of 10 mL/min while heating the reaction mixture to the target temperature of 80°C with constant stirring at 600 rpm.

  • Maintain solvent-free conditions unless viscosity issues arise, in which case add 2 mL of anhydrous acetonitrile as co-solvent.

  • Monitor reaction progress by regular sampling (0.1 mL aliquots every 30 minutes) for GC-MS analysis.

  • Continue the reaction until complete conversion is achieved or the desired conversion level is reached (typically 6-24 hours).

Reaction Monitoring and Work-up

Analytical Monitoring:

  • Dilute each 0.1 mL aliquot in 1 mL of dichloromethane with 10 μL of dodecane as internal standard.
  • Analyze by GC-MS using a 30 m HP-5 column with the following temperature program: 50°C for 2 min, ramp to 250°C at 15°C/min, hold for 5 min.
  • Identify this compound epoxide by its characteristic retention time (typically 12-13 minutes under these conditions) and mass spectral fragmentation (m/z 126 [M]⁺). [1] [2]

Product Isolation:

  • After completion, cool the reaction mixture to room temperature.
  • Remove any precipitated material by filtration through a short silica gel plug.
  • Concentrate the filtrate under reduced pressure (40°C water bath, 100 mbar).
  • Purify the crude product by flash chromatography on silica gel using hexane/ethyl acetate (4:1) as eluent.
  • Characterize the isolated epoxide by ¹H NMR (CDCl₃, 300 MHz): characteristic oxirane proton signals at δ 2.9-3.2 ppm.

Results, Optimization and Data Analysis

Catalytic Performance Data

Table 3: Performance of different gold-based catalytic systems for this compound epoxidation

Catalyst System Temperature (°C) Time (h) Conversion (%) Selectivity to Epoxide (%) Key Observations
Au clusters (7-8 atoms) 80 8 85-92 80-85 Minimal induction period, high efficiency
Au/SiO₂ (0.9 nm) 80 24 45-55 75-80 Extended induction period (~2h)
AuCl₃ precursor 80 24 60-70 70-75 Long induction, Au deposition on walls
Au/BW11/Al₂O₃ 80 24 ~40 ~87 Requires TBHP initiator, good recyclability
Control (no Au) 80 24 <5 N/A Background auto-oxidation negligible
Reaction Optimization Parameters

Table 4: Effect of reaction parameters on epoxidation efficiency

Parameter Optimal Range Effect of Deviation from Optimal Recommendations
Temperature 80-90°C Lower: Sluggish reaction; Higher: Decomposition products Maintain at 80°C for balance
O₂ Flow Rate 5-15 mL/min Lower: Oxygen starvation; Higher: Evaporation losses 10 mL/min optimal for standard setup
Gold Concentration 50-200 ng/mL Lower: Extended reaction times; Higher: No significant improvement Target 100 ng/mL for economy
Additives 0.1-0.5 M diol Shorter induction, enhanced rates Cyclooctane-1,2-diol most effective
Initiator (TBHP) 0.5 mol% Eliminates induction period completely Essential for non-preformed clusters

Reaction Mechanism and Pathway Visualization

The epoxidation mechanism proceeds through a radical chain pathway initiated by the gold clusters' ability to activate molecular oxygen and abstract hydrogen atoms from the substrate. The exceptional catalytic activity of small gold clusters (7-8 atoms) stems from their quantum confinement effects and high surface-to-volume ratio, which facilitate the formation of reactive oxygen species and subsequent radical propagation steps. [1]

Figure 1: Catalytic mechanism of gold nanocluster-mediated epoxidation showing initiation, propagation, and non-contact catalysis extension

The mechanism begins with the activation of molecular oxygen by the gold clusters, forming reactive Au-OOH species capable of abstracting hydrogen from the allylic position of this compound. This generates an alkyl radical that rapidly combines with oxygen to form a peroxy radical, which then propagates the chain reaction by abstracting additional hydrogen atoms. The epoxide formation occurs through a ring-closing step facilitated by the decomposition of intermediate oxygen species. This mechanism explains the exceptional efficiency of gold cluster catalysts, as they continuously generate initiators throughout the reaction cycle without being consumed. [1] [4]

A remarkable extension of this catalytic system is the non-contact catalysis paradigm, where reactive intermediates (peroxy and oxy radicals) generated in the primary epoxidation reaction can diffuse and initiate secondary oxidation reactions in separate substrates. This explains how gold clusters catalyzing cyclooctene epoxidation can simultaneously enable the oxidation of ethylbenzene without direct contact between gold and the second substrate, effectively extending the catalytic influence beyond direct interactions. [4]

Troubleshooting and Technical Notes

Common Experimental Issues and Solutions
  • Problem: Extended induction period (>3 hours) before reaction commencement.

    • Solution: Ensure complete removal of stabilizers from commercial this compound by passage through basic alumina or KOH treatment. Alternatively, add 0.5 mol% TBHP as initiator. [1] [3]
  • Problem: Poor epoxide selectivity with formation of multiple byproducts.

    • Solution: Lower reaction temperature to 70°C and verify oxygen flow rate (optimal 10 mL/min). Excessive temperatures promote decomposition pathways. [1] [2]
  • Problem: Gold cluster precipitation or aggregation during reaction.

    • Solution: Add stabilizing ligands such as cyclooctane-1,2-diol (0.1-0.5 M) prior to cluster formation. Ensure gradual heating with efficient mixing. [1]
  • Problem: Low conversion despite extended reaction times.

    • Solution: Verify gold cluster concentration by UV-Vis spectroscopy. Reprepare clusters if concentration falls below 50 ng/mL. Check O₂ delivery system for potential leaks or blockages. [1]
Safety Considerations and Storage
  • Handle This compound in well-ventilated areas due to potential respiratory irritation.
  • Gold cluster solutions should be stored in the dark at room temperature and used within 2 weeks of preparation.
  • Oxygen compatibility should be ensured with all reaction components - use appropriate pressure-relief devices when operating above ambient pressure.
  • Epoxide products may be sensitizing to skin - use appropriate personal protective equipment during handling.

Applications and Extension to Other Systems

The gold cluster-catalyzed epoxidation system demonstrates remarkable versatility across different substrates. Beyond this compound, the methodology has been successfully applied to cis-cyclooctene, achieving ≥80% selectivity to the corresponding epoxide at 50% conversion. The system also shows efficacy for cyclohexene oxidation, though with modified selectivity patterns. This broad applicability underscores the fundamental utility of solubilized gold clusters for challenging oxidation transformations. [1]

The non-contact catalytic system (NCCS) concept represents a particularly powerful extension, enabling parallel oxidation reactions without stoichiometric constraints. In this paradigm, reactive intermediates generated through gold-catalyzed epoxidation serve as intermediaries to initiate secondary oxidation processes that would not otherwise proceed under the reaction conditions. This approach effectively multiplies the impact of the gold catalyst beyond direct substrate interactions, offering new strategic possibilities for industrial oxidation processes. [4]

Furthermore, the catalytic system shows compatibility with other metals, as demonstrated by the successful application of solubilized platinum clusters for initiating cyclooctene epoxidation. This suggests the potential for developing bimetallic or alternative monometallic cluster systems tailored to specific substrate requirements, expanding the synthetic toolbox available to researchers designing oxidation processes. [1]

References

Comprehensive Application Notes: Conjugate Addition Reactions of 2-Cycloocten-1-one for Drug Development Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Reaction Overview

2-Cycloocten-1-one represents a valuable medium-ring cyclic enone scaffold in synthetic organic chemistry and drug development, offering unique conformational properties and significant synthetic utility. As a cyclic α,β-unsaturated ketone, this compound undergoes efficient conjugate additions with various nucleophiles, enabling the strategic installation of carbon and heteroatom substituents at the β-position. The eight-membered ring system presents specific steric and conformational considerations that influence both reactivity and selectivity patterns, distinguishing it from more common six- and seven-membered cyclic enones. These characteristics make this compound particularly valuable for constructing complex molecular architectures found in natural products and pharmaceutically relevant compounds [1].

The fundamental conjugate addition reaction (also known as Michael addition or 1,4-addition) involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl system, resulting in the formation of a stabilized enolate intermediate. This enolate can subsequently be trapped with various electrophiles, enabling three-component coupling reactions that rapidly build molecular complexity. The conjugate addition pathway typically competes with direct 1,2-addition to the carbonyl group, with the predominant pathway being influenced by the nature of the nucleophile, reaction conditions, and specific catalyst system employed [2] [3]. For this compound, the conjugate addition pathway is generally favored with appropriately selected reagents, providing efficient access to 3-substituted cyclooctanones with high levels of stereocontrol when chiral ligands or catalysts are employed.

Key Reaction Types and Synthetic Applications

Nucleophile and Electrophile Scope

The conjugate addition reaction of this compound demonstrates remarkable versatility, accommodating a wide range of carbon-based nucleophiles and subsequent electrophilic trapping agents. This flexibility enables the synthesis of diverse molecular scaffolds from a common intermediate. The tables below summarize the validated nucleophiles and electrophiles for this transformation, along with their performance characteristics.

Table 1: Scope of Nucleophiles in Conjugate Addition Reactions with this compound

Nucleophile Type Specific Example Reaction Conditions Yield Range Key Applications
Organozinc reagents Et₂Zn Cu(OTf)₂, chiral phosphoramidite ligand, -78°C to RT 75-92% Introduction of alkyl chains with enantiocontrol
Organocopper reagents Me₂CuLi THF, -78°C 70-88% 1,4-addition without carbonyl interference
Stabilized carbanions Dimethyl malonate NaOMe, MeOH, 0°C to RT 65-80% Soft nucleophiles for Michael addition
Organoaluminum reagents i-Bu₃Al Ni(acac)₂, chiral ligand, -78°C 60-75% Bulky alkyl group introduction

Table 2: Electrophiles for Trapping Zincate Enolates Generated from Conjugate Addition

Electrophile Type Specific Example Trapping Conditions Yield Range C:O Selectivity Applications
Acyl chlorides Acetyl chloride -78°C, 1h 75-85% >20:1 β-Dicarbonyl formation
Chloroformates Methyl chloroformate -78°C, 2h 45-55% >20:1 Carbamate installation
Anhydrides Acetic anhydride -78°C to 0°C, 1h 70-78% 7.3:1 Esterification
Benzoyl fluorides Benzoyl fluoride -78°C, 2h 60-68% 11:1 Aroyl group introduction

The zincate-mediated conjugate addition-acylation sequence represents a particularly powerful methodology, enabling direct conversion of this compound to 3-acylcyclooctanone derivatives with excellent regiocontrol and stereoselectivity. This transformation proceeds through a lithium zincate enolate intermediate that exhibits enhanced nucleophilicity at carbon while minimizing basicity, thus favoring C-acylation over O-acylation [1]. The reaction demonstrates remarkable breadth, accommodating both aliphatic and aromatic acyl chlorides with various functional groups, including esters, ethers, and halogen substituents. The trans-diastereoselectivity observed in products is typically excellent, with enantiomeric excesses consistently exceeding 90% when employing chiral ligands, making this methodology particularly valuable for asymmetric synthesis.

Stereoselective Variants

The development of enantioselective conjugate additions to this compound has significantly expanded its utility in target-oriented synthesis. Several strategic approaches have been successfully employed to achieve high levels of enantiofacial control:

  • Chiral ligand-controlled catalysis: Copper complexes with chiral phosphoramidite ligands (e.g., Feringa's ligand) enable highly enantioselective additions with organozinc reagents, providing access to 3-substituted cyclooctanones with >90% ee [1]. The chiral environment influences the approach of the nucleophile to the β-carbon, favoring addition from the less hindered face.

  • Chiral auxiliary approaches: Temporary installation of chiral auxiliaries (e.g., Oppolzer's sultam, Evans oxazolidinone) on the carbonyl group can enforce diastereoselective conjugate additions, with subsequent auxiliary removal yielding enantiomerically enriched products [2]. This approach is particularly valuable for nucleophiles that are challenging to employ in catalytic asymmetric reactions.

  • Substrate-controlled diastereoselectivity: Pre-existing chiral centers in the nucleophile or the this compound ring itself can influence the stereochemical outcome through steric bias or chelation control, particularly in reactions with organocopper reagents [2].

Experimental Protocols

Zincate-Mediated Three-Component Conjugate Addition-C-Acylation

This protocol describes a tandem conjugate addition-acylation sequence for this compound using organozinc reagents and acyl chlorides, based on methodology from PMC7000105 [1]. The reaction proceeds through a lithium dimethylzincate enolate intermediate that undergoes highly regioselective C-acylation.

Table 3: Reagents and Equipment for Zincate-Mediated Conjugate Addition

Item Specification Notes
This compound ≥95% purity Distill immediately before use (bp 110-112°C/12 mmHg)
Diethylzinc 1.0 M in hexanes Titrate before use for critical reactions
Methyllithium 1.6 M in diethyl ether Freshly opened bottle recommended
Acetyl chloride ≥99% purity Distill before use (bp 52°C)
Chiral ligand (R,R)-TADDOL-derived phosphoramidite Store under inert atmosphere
Copper(II) triflate ≥98% purity Dry at 120°C for 2h before use
Solvents Anhydrous THF, toluene Sparge with argon and store over molecular sieves
Reaction vessel Oven-dried Schlenk flask Equipped with magnetic stir bar and rubber septum

Step-by-Step Procedure:

  • Preparation of Catalytic System: In an argon-filled glove box, charge a 25 mL Schlenk flask with copper(II) triflate (0.025 mmol, 5 mol%) and the chiral phosphoramidite ligand (0.055 mmol, 11 mol%). Add anhydrous THF (5 mL) and stir at room temperature for 30 minutes to generate the active copper complex, which typically develops a deep green color.

  • Conjugate Addition: Cool the catalyst solution to -78°C using a dry ice/acetone bath. Add diethylzinc (0.55 mmol, 1.1 equiv) dropwise via syringe, followed by This compound (0.5 mmol) dissolved in anhydrous THF (2 mL). Maintain the reaction at -78°C with vigorous stirring for 4 hours, during which time TLC monitoring (hexanes/EtOAc 4:1) should show complete consumption of the starting enone.

  • Zincate Formation: After complete consumption of the starting material, add methyllithium (0.525 mmol, 1.05 equiv) dropwise to the cold reaction mixture. The addition generates the lithium zincate enolate in situ, which is critical for subsequent C-acylation. Stir for an additional 10 minutes at -78°C.

  • C-Acylation: Add acetyl chloride (0.75 mmol, 1.5 equiv) neat via syringe. Continue stirring at -78°C for 1 hour, then gradually warm to 0°C over 30 minutes and stir for an additional hour at 0°C.

  • Work-up: Quench the reaction by careful addition of saturated aqueous NH₄Cl solution (5 mL). Warm to room temperature and transfer to a separatory funnel. Extract with ethyl acetate (3 × 10 mL), combine the organic extracts, and wash with brine (10 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on silica gel (gradient elution: hexanes to 20% ethyl acetate/hexanes) to afford the title compound as a colorless oil. Typical isolated yields range from 75-80% with >90% ee and >20:1 C:O selectivity.

Critical Notes:

  • Strict exclusion of moisture and oxygen is essential throughout the procedure
  • The temperature during methyllithium addition and acylation must be maintained at -78°C to prevent O-acylation
  • For more sterically hindered acid chlorides (e.g., isobutyryl chloride), warm to 0°C during acylation step
Organocuprate Conjugate Addition Protocol

This protocol describes the 1,4-addition of Gilman reagents (lithium dialkylcuprates) to this compound, providing 3-alkylcyclooctanones without competitive 1,2-addition [4].

Procedure:

  • In an argon-filled glove box, prepare lithium dimethylcuprate by adding methyllithium (2.2 mmol, 2.2 equiv) to a cold (-78°C) suspension of copper(I) iodide (1.0 mmol) in anhydrous THF (5 mL).
  • Stir the mixture for 30 minutes at -78°C to form a homogeneous yellow solution of the Gilman reagent.
  • Add a solution of This compound (0.5 mmol) in THF (2 mL) dropwise to the cuprate solution.
  • Stir at -78°C for 2 hours, then gradually warm to 0°C over 1 hour.
  • Quench with saturated aqueous NH₄Cl solution (5 mL) and warm to room temperature.
  • Extract with ethyl acetate (3 × 10 mL), dry the combined organic layers over MgSO₄, filter, and concentrate.
  • Purify by flash chromatography (silica gel, 10% ethyl acetate/hexanes) to afford 3-methylcyclooctanone in 70-85% yield.

Troubleshooting and Optimization

Successful execution of conjugate addition reactions with this compound requires attention to several potential challenges. The table below addresses common issues and provides recommended solutions.

Table 4: Troubleshooting Guide for Conjugate Addition Reactions

Problem Potential Causes Solutions Prevention
Low C:O Acylation Ratio Inadequate cooling during acylation; Insufficient methyllithium Ensure reaction temperature remains at -78°C during methyllithium addition and acylation; Confirm titers of organolithium reagents Pre-cool all reagents and syringes before addition; Standardize organometallic solutions
Poor Enantioselectivity Moisture contamination; Aged chiral ligand; Incorrect ligand:metal ratio Dry all glassware and solvents thoroughly; Use freshly purified ligand; Optimize ligand:copper ratio (2.2:1 typically optimal) Store ligands under argon at -20°C; Activate molecular sieves before use
Incomplete Conversion Suboptimal catalyst loading; Low reagent quality Increase copper catalyst to 7-10 mol%; Use freshly distilled enone and titrated organometallics Titrate organometallic solutions before use; Distill enone immediately before reaction
Formation of Diacylated Products Excess acyl chloride; Elevated temperature during acylation Use precisely 1.5 equivalents of acyl chloride; Maintain low temperature throughout acylation step Employ slow addition of acyl chloride via syringe pump

Reaction Visualization and Workflow

The following Graphviz diagrams illustrate key reaction pathways and experimental workflows for conjugate addition reactions with this compound.

Zincate-Mediated Three-Component Coupling Workflow

ZincateWorkflow Zincate-Mediated Three-Component Coupling Workflow Start Reaction Setup CatFormation Catalyst Formation Cu(OTf)₂ + Chiral Ligand in THF, 30 min, RT Start->CatFormation ConjAdd Conjugate Addition Add Et₂Zn + this compound -78°C, 4h CatFormation->ConjAdd ZincateForm Zincate Enolate Formation Add MeLi, -78°C, 10 min ConjAdd->ZincateForm Acylation C-Acylation Add Acetyl Chloride -78°C to 0°C, 1.5h ZincateForm->Acylation Workup Reaction Work-up Quench with NH₄Cl Extract with EtOAc Acylation->Workup Purification Purification Flash Chromatography Hexanes:EtOAc gradient Workup->Purification Product 3-Acylcyclooctanone 75-80% Yield, >90% ee Purification->Product

Reaction Mechanism and Selectivity Pathways

ReactionMechanism Conjugate Addition Mechanism and Selectivity Enone This compound NuApproach Nucleophile Approach β-Carbon Attack Enone->NuApproach Enolate Enolate Intermediate Stabilized by Zn²⁺ NuApproach->Enolate C_Acylation C-Acylation Pathway Favored with Zincate Enolate->C_Acylation Lithium Zincate Enhanced C-Nucleophilicity O_Acylation O-Acylation Pathway Minimized with Zincate Enolate->O_Acylation Conventional Enolate Competitive Pathway C_Product C-Acylated Product 3-Acylcyclooctanone C_Acylation->C_Product O_Product O-Acylated Product Enol Ester O_Acylation->O_Product

Analytical Data and Characterization

Successful conjugation addition products should be characterized using the following analytical techniques:

  • ¹H NMR (CDCl₃, 400 MHz): Characteristic signals include the methine proton at the 3-position (δ 2.8-3.2, m) and methylene protons adjacent to the carbonyl (δ 2.3-2.5, m). The stereochemistry can often be determined by coupling constants and NOE experiments.

  • ¹³C NMR (CDCl₃, 100 MHz): Key signals include the carbonyl carbons (δ 205-210 for ketone, δ 195-205 for β-diketone), and the β-carbon (δ 45-55).

  • HPLC/Chiral Stationary Phase: For enantiomeric excess determination, use Chiralpak AD-H or OD-H columns with hexane/isopropanol mobile phase.

  • IR Spectroscopy: Characteristic stretches include C=O (1710-1740 cm⁻¹ for ketones, 1650-1700 cm⁻¹ for conjugated systems).

Applications in Drug Development

The synthetic methodologies described herein enable efficient access to functionalized medium-ring systems that serve as valuable scaffolds in medicinal chemistry. The eight-membered ring framework of this compound derivatives presents unique conformational properties and vector relationships for displaying pharmacophoric elements to biological targets. Specific applications include:

  • Peptidomimetics: 3-Aminocyclooctanone derivatives serve as conformationally constrained β-amino acid surrogates for protease inhibition.

  • Natural Product Synthesis: The stereoselective functionalization of this compound enables efficient construction of cyclooctanoid natural products such as verticillene and laurene.

  • Diversity-Oriented Synthesis: The three-component coupling strategy allows rapid generation of structural diversity from a common intermediate, supporting lead discovery efforts.

Conclusion

The conjugate addition reactions of this compound provide robust and versatile methods for the stereoselective functionalization of medium-ring systems. The zincate-mediated three-component coupling approach enables efficient synthesis of complex β-dicarbonyl derivatives with excellent regio- and stereocontrol. Similarly, organocuprate additions offer complementary routes to 3-alkylated cyclooctanones. These methodologies provide valuable tools for synthetic and medicinal chemists engaged in the construction of architecturally complex molecules for drug development applications.

References

Troubleshooting Guide & FAQ for Low Yield in 2-Cycloocten-1-one Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Problem Area Common Issue & Negative Effect Proposed Solution & Expected Outcome Key Citations
Catalyst System Non-selective catalysts produce epoxides and diols instead of the desired enone. Use a manganese Schiff base complex immobilized on a magnetic UiO-66-NH₂ MOF. Outcome: High selectivity for 2-cycloocten-1-one over epoxide [1]. [1]
Heterogeneous catalyst inefficiency due to poor activity or leaching. Use solubilized Au atom clusters (7-8 atoms) formed in situ. Outcome: Excellent initiation for oxidation with high epoxide selectivity; principles may apply to allylic oxidation [2] [3]. [2] [3]
Oxidant & Solvent Protic solvents (e.g., MeOH) strongly interact with oxygenated intermediates, reducing conversion and selectivity [1]. Use aprotic solvents. Outcome: Improved conversion and selectivity towards this compound [1]. [1]
High oxidant/cyclooctene ratio increases epoxy product formation, reducing ketone selectivity [1]. Optimize and lower the oxidant-to-substrate ratio. Outcome: Shifts product selectivity away from epoxides and towards the desired enone [1]. [1]
Reaction Mechanism Unoptimized conditions that favor epoxidation over the desired allylic oxidation pathway. The dominant mechanism is allylic oxidation. A proposed intermediate is cyclooctene 3-(tert-butyl) peroxide, which decomposes to form this compound [1]. Tuning conditions to favor this path is key. [1]

Detailed Experimental Protocols

Here are more detailed methodologies based on the solutions proposed in the table.

1. Using a Manganese Schiff Base MOF Catalyst [1] This protocol highlights the critical parameters for achieving high selectivity.

  • Catalyst Preparation: The catalyst is synthesized by first preparing a magnetic UiO-66-NH₂ core-shell material (Fe₃O₄@UiO-66-NH₂). This is then modified with salicylaldehyde via a Schiff base reaction, and the resulting ligand is coordinated with manganese salt to form the final active catalyst.
  • Oxidation Reaction:
    • Substrate: Cyclooctene.
    • Oxidant: tert-Butyl hydroperoxide (TBHP).
    • Solvent: Use an aprotic solvent like acetonitrile.
    • Temperature: The study indicates good performance at mild temperatures (e.g., 75°C).
    • Key Adjustment: Carefully optimize the molar ratio of TBHP to cyclooctene. A lower ratio favors the formation of this compound, while a higher ratio increases the yield of epoxide.

2. Exploiting Solubilized Gold (Au) Clusters [2] [3] This method uses molecular oxygen and trace amounts of highly active gold clusters.

  • Catalyst System: Various Au sources can be used, including Au/SiO₂ catalysts or Au chloride salts. The active species are solubilized Au clusters (7-8 atoms) formed in situ during the reaction.
  • Oxidation Reaction:
    • Substrate: cis-Cyclooctene.
    • Oxidant: Molecular oxygen (O₂), bubbled through the reaction mixture.
    • Conditions: The reaction is conducted under solvent-free conditions at elevated temperatures (e.g., 100°C).
    • Note: There is typically an induction period of ~2 hours while the active Au clusters are formed. The presence of oxygenated products like 1,2-cyclooctanediol can shorten this period and enhance the reaction rate by stabilizing the Au clusters.

Experimental Workflow for Yield Optimization

For a logical approach to diagnosing and solving yield issues, you can follow this systematic workflow:

start Low Yield of this compound step1 Check Product Selectivity (Analyze for epoxide byproducts) start->step1 step2 Troubleshoot Based on Dominant Byproduct step1->step2 step3a High Epoxide Yield? step2->step3a step3b Low Conversion? step2->step3b sol1 Adjust Oxidant/Substrate Ratio ↓ Switch to Aprotic Solvent step3a->sol1 Yes sol2 Evaluate Catalyst Activity Consider Au Cluster Systems step3b->sol2 Yes sol3 Ensure Reaction Initiation Check for induction period step3b->sol3 No

References

Understanding the Compound and Purification Goal

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 2-Cycloocten-1-one [1]

  • CAS Number: 23202-10-0
  • Molecular Formula: C8H12O
  • Molecular Weight: 124.18 g/mol
  • Boiling Point: 195 - 197 °C
  • Description: It is a cyclic unsaturated ketone.

The primary goal of purifying this compound is typically to remove synthetic by-products or decomposition impurities to obtain a high-purity material for subsequent reactions, like catalytic epoxidation [2] [1].

Potential Purification Methods and Strategies

Based on its physical properties, the most suitable purification technique is recrystallization. Distillation may also be feasible given its known boiling point.

1. Recrystallization This is the most common method for purifying solid compounds and works based on differential solubility in hot versus cold solvent [3] [4] [5].

Workflow for Purification via Recrystallization

Start Start with Impure This compound SolventSelect Select Suitable Solvent Start->SolventSelect Dissolve Dissolve Compound in Minimum Hot Solvent SolventSelect->Dissolve HotFilter Hot Gravity Filtration (Remove Insoluble Impurities) Dissolve->HotFilter Cool Slow Cooling to Room Temperature HotFilter->Cool CrystalForm Crystal Formation Cool->CrystalForm IceBath Further Cool in Ice Bath CrystalForm->IceBath Collect Collect Crystals via Vacuum Filtration IceBath->Collect Wash Wash with Cold Solvent Collect->Wash Dry Dry Pure Crystals Wash->Dry

2. Distillation This method is suitable for purifying liquids based on differences in boiling points [1].

  • Technique: Simple or fractional distillation.
  • Reported Boiling Point: 195 - 197 °C [1]. This is the key parameter to guide your distillation setup.
  • Application: Use this method if your crude product is a liquid, or if initial tests show recrystallization is unsuitable.

Troubleshooting Common Issues

Here are solutions to common problems you might face during purification.

Problem Possible Cause Solution
No crystal formation Solution is not saturated; solvent too much [4] [5] Concentrate solution by boiling off excess solvent; use anti-solvent [3].
Oily product forming Compound melting or cooling too fast [5] Ensure solvent B.P. < compound M.P.; re-dissolve oil and cool very slowly [5].
Low recovery yield Excessive solvent used; incomplete crystallization [5] Reduce solvent volume; extend ice bath time to >30 min [4] [5].
Poor purity after purification Crystals grown too fast; impurities trapped [4] Cool solution more slowly to form larger, purer crystals [4] [5].

Frequently Asked Questions

Q1: How do I choose the best solvent for recrystallizing this compound? A1: An ideal solvent should not dissolve the compound at room temperature but dissolve it well in hot solvent [4] [5]. Test small amounts in potential solvents. A solvent pair like ethyl acetate and hexane is often a good starting point for molecules of this nature [5].

Q2: My product is a liquid. Can I still purify it? A2: Yes. You can attempt distillation given its known boiling point of 195-197 °C [1]. Alternatively, you can try to solidify it for recrystallization using the oil purification method outlined in the troubleshooting guide.

Q3: How can I confirm the purity of my purified this compound? A3:

  • Melting Point: A sharp melting point is a good initial indicator of purity.
  • Analytical Chromatography: HPLC is a highly effective method. Start with a common C18 column and a mobile phase like acetonitrile-water [6] [7]. A pure compound will show a single, sharp peak.
  • NMR Spectroscopy: Compare the 1H NMR spectrum of your purified material to a known reference spectrum [8]. Pure compounds show clean, expected signals and integrations.

References

2-Cycloocten-1-one oxidation byproduct control

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the primary byproducts I need to control? The main byproducts are typically the result of competing reaction pathways. The desired epoxidation pathway forms cyclooctene epoxide. The primary competing allylic oxidation pathway leads to the formation of 2-cycloocten-1-ol and 2-cycloocten-1-one [1] [2] [3].

  • Q2: What factors most significantly influence byproduct formation? The choice of catalyst and oxidant is the most critical factor. Furthermore, the reaction solvent and temperature can also shift the selectivity between the epoxidation and allylic oxidation pathways [2].

  • Q3: My catalyst seems inactive. What could be the reason? Some catalytic systems, particularly those based on gold, may require an induction period to form the active species. The active catalysts are often solubilized metal atom clusters (e.g., ~7-8 Au atoms) that are formed in situ and stabilized by oxygenated products from the reaction itself [1] [4].

Troubleshooting Guide & Experimental Protocols

The tables below summarize key strategies and quantitative data from recent studies to help you diagnose and resolve issues related to selectivity and conversion.

Table 1: Controlling Selectivity via Catalyst and Oxidant

Catalyst System Oxidant Key Finding / Mechanism Primary Product(s) Major Byproduct(s)
Solubilized Au Clusters [1] [4] Molecular Oxygen (O₂) Generates initiators for a radical auto-oxidation cycle; high epoxide selectivity. Cyclooctene Epoxide (≥80% selectivity) [1] 2-Cycloocten-1-ol, this compound [1]
Mn-Schiff Base/@UiO-66 [2] tert-Butyl Hydroperoxide (TBHP) Allylic oxidation is dominant, forming ketone via decomposition of cyclooctene 3-(tert-butyl) peroxide. This compound [2] Epoxy products [2]
Ru(III)-EDTA [3] Molecular Oxygen (O₂) Homogeneous catalysis; suggested μ-peroxoruthenium(IV) intermediate for epoxidation. Cyclooctene Epoxide (major) 2-Cycloocten-1-ol (minor) [3]

Table 2: Optimizing Reaction Conditions

Reaction Parameter Effect on Selectivity & Byproducts Recommendation
Solvent [2] Protic solvents (e.g., MeOH) decrease conversion and selectivity by strongly interacting with oxygenated intermediates. Aprotic solvents are preferred. Use aprotic solvents like toluene or acetonitrile to maximize efficiency.
Oxidant Ratio [2] Increasing the molar ratio of oxidant (e.g., TBHP) to substrate can decrease ketone selectivity and increase epoxy products. Precisely optimize the oxidant-to-substrate ratio for your target product.
Reaction Mixture Using pre-formed solubilized Au clusters (from a prior reaction) can eliminate the induction period and initiate epoxidation immediately [1]. For Au-based systems, use a small aliquot of a pre-formed reaction filtrate to start new experiments.

Advanced Concepts: The Non-Contact Catalysis System

Recent research reveals a sophisticated mechanism where a catalyst can affect a reaction without direct contact. In this system, solubilized gold clusters (the catalyst) initiate the epoxidation of cyclooctene (Reaction A). This reaction generates reactive peroxy radicals (e.g., cC8═OO·), which then act as intermediaries to initiate the oxidation of a second, separate substrate like ethylbenzene (Reaction B) [4]. Understanding this can help you design complex reaction systems or diagnose unexpected cross-reactivities.

The diagram below visualizes the competing pathways during the oxidation of this compound and the key factors that influence them.

G cluster_paths Competing Oxidation Pathways cluster_factors Key Controlling Factors Start This compound + Oxidant Epoxidation Epoxidation Pathway Start->Epoxidation Favored by: • Au clusters [1] • Ru(III)-EDTA [3]     Allylic Allylic Oxidation Pathway Start->Allylic Favored by: • Mn-Schiff base [2]     ProductEpoxide Primary Product: Cyclooctene Epoxide Epoxidation->ProductEpoxide ProductAllylic Primary Byproducts: 2-Cycloocten-1-ol & This compound Allylic->ProductAllylic Catalyst Catalyst Type Catalyst->Epoxidation Catalyst->Allylic Oxidant Oxidant Choice Oxidant->Epoxidation Oxidant->Allylic Solvent Solvent (Aprotic vs. Protic) Solvent->Epoxidation Solvent->Allylic

Suggested Experimental Workflows

Protocol 1: Achieving High Epoxide Selectivity with Molecular Oxygen

  • Catalyst Preparation: Use a source of solubilized Au clusters. You can generate these in situ by using a solid Au/SiO₂ precatalyst or, to avoid a long induction period, use a filtrate from a previous successful epoxidation reaction [1].
  • Reaction Setup: Conduct the reaction under solvent-free conditions or in an aprotic solvent. Bubble O₂ (1 atm) through the stabilizer-free cyclooctene substrate at 100°C [1] [4].
  • Monitoring: Expect an induction period if using a solid Au precatalyst. Monitor the reaction by GC or NMR. You should achieve high selectivity (≥80%) for the epoxide, with 2-cycloocten-1-ol and this compound as minor byproducts [1].

Protocol 2: Targeting this compound via Allylic Oxidation

  • Catalyst Preparation: Synthesize a manganese Schiff base complex immobilized on a magnetic UiO-66-NH₂ metal-organic framework (Fe₃O₄@UiO-66-NH₂) for easy recovery [2].
  • Reaction Setup: Use tert-butyl hydroperoxide (TBHP) as the oxidant in an aprotic solvent like toluene. Systemically vary the TBHP-to-substrate ratio to optimize ketone yield [2].
  • Monitoring: This system is designed for high selectivity towards this compound. Increasing the oxidant ratio may increase the formation of epoxy byproducts, so careful optimization is needed [2].

References

2-Cycloocten-1-one epoxidation selectivity optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions & Troubleshooting

Here are answers to common technical problems you may encounter:

Q1: Why is my epoxidation reaction experiencing a long induction period or no conversion?

  • Potential Cause: Lack of effective radical initiators to start the auto-oxidation chain reaction.
  • Solution:
    • Use a catalytic amount of a radical initiator such as tert-butyl hydroperoxide (TBHP) at the start of the reaction [1] [2].
    • Ensure the formation of active catalytic species. For gold-based systems, this involves generating solubilized gold atom clusters (Aun, n=7-8) in situ, which continuously produce peroxo radicals to propagate the reaction [3] [4].

Q2: How can I improve the low selectivity towards the epoxide?

  • Potential Cause: Non-selective reaction pathways leading to by-products like allylic alcohols and ketones.
  • Solution:
    • Optimize the Catalyst-Solvent System: For instance, a CoNPs/MgO catalyst with TBHP in acetonitrile has been shown to achieve high epoxide selectivity (94% for styrene) [5].
    • Use an Appropriate Support: Gold on graphite support has been demonstrated to provide high selectivity (>80%) for cyclooctene epoxidation [1] [2].
    • Minimize Allylic Oxidation: The reaction conditions should favor electrophilic attack on the double bond over hydrogen abstraction from allylic positions.

Q3: Is my catalyst truly heterogeneous, or is there leaching?

  • Investigation: For metal catalysts like gold, the active species may be solubilized metal clusters. A hot filtration test can help determine this.
  • Procedure: Remove the solid catalyst from the reaction mixture during the induction period using a hot filter (0.2 µm). If the filtrate remains active and continues the reaction without an induction period, the active species are likely solubized clusters leached from the solid precursor [3].

Experimental Protocols for Key Systems

1. Protocol: Solvent-Free Epoxidation of Cyclooctene using Au/Graphite and TBHP [1]

This method emphasizes green chemistry principles by avoiding solvents.

  • Catalyst Preparation (Deposition-Precipitation):

    • Dilute an aqueous solution of HAuCl₄·3H₂O.
    • Adjust the pH to 10 using aqueous sodium carbonate.
    • Add this solution to a slurry of graphite support in water and stir for 1 hour at room temperature.
    • Heat the mixture to 70°C and add formaldehyde to reduce the gold.
    • Recover the solid catalyst by filtration, wash thoroughly with water until chloride-free, and dry at 110°C for 16 hours.
  • Reaction Procedure:

    • Add cis-cyclooctene (10 mL) to a round-bottom flask equipped with a condenser and place it in a heated oil bath (e.g., 80°C).
    • Add the radical initiator (TBHP, 0.03 mL) followed by the Au/graphite catalyst (0.12 g).
    • Stir the reaction mixture for 24 hours under an oxygen atmosphere (e.g., O₂ bubbling at atmospheric pressure).
    • Analyze the products using gas chromatography (e.g., DB-5 column).

2. Protocol: Epoxidation of Olefins using CoNPs/MgO and TBHP [5]

This system uses earth-abundant cobalt and is effective for various olefins.

  • Catalyst Preparation:

    • In a flask, add anhydrous cobalt(II) chloride to dry THF.
    • Add a catalytic amount of 4,4’-di-tert-butylbiphenyl (DTBB, 10 mol %) as an electron carrier.
    • Reduce the cobalt salt with an excess of lithium sand. The mixture will turn black, indicating the formation of cobalt nanoparticles (CoNPs).
    • Add MgO support to the suspension and stir for 2 hours.
    • Recover the solid CoNPs/MgO catalyst by filtration, wash, and dry at 150°C for 1 hour.
  • Reaction Procedure:

    • Place the olefin substrate (0.5 mmol) and the CoNPs/MgO catalyst (50 mg) in a sealed tube.
    • Add MeCN (5 mL) as the solvent and TBHP (1 equivalent relative to the substrate) as the oxidant.
    • Heat the mixture at reflux for 12 hours.
    • Monitor conversion and selectivity by gas chromatography.

Data Summary Tables

Table 1: Performance of Different Catalyst Systems for Olefin Epoxidation

Catalyst System Oxidant Key Substrate Reported Conversion Reported Epoxide Selectivity Key Requirements / Conditions
Solubilized Au Clusters [3] [4] O₂ cis-Cyclooctene High (Post-induction) ≥80% Formed in situ from Au precursors; generates its own initiators.
Au/Graphite [1] O₂ cis-Cyclooctene Varies >80% Requires TBHP as initiator; solvent-free; 80°C.
CoNPs/MgO [5] TBHP Styrene 64% 94% MeCN solvent; reflux.
WOx (WO₂.₇₂) [6] H₂O₂ Cyclooctene 97.3% 99.0% Catalyst with regulated oxygen vacancies.

Table 2: Comparison of Radical Initiators for Cyclooctene Epoxidation with Au/Graphite [1]

Radical Initiator Conversion with Catalyst (%) Selectivity to Epoxide with Catalyst (%) Conversion without Catalyst (Blank) (%)
tert-Butyl Hydroperoxide (TBHP) Data not specified in excerpt, but reported as most effective >80% Low (only at high T/conc.)
Dibenzoyl Peroxide (DBP) Similar or lower than blank Excellent Similar or higher than with catalyst
Azobisisobutyronitrile (AIBN) Similar or lower than blank Excellent Similar or higher than with catalyst

Experimental Workflow & Logic

The following diagram illustrates a logical troubleshooting workflow for optimizing your epoxidation experiments, based on the information gathered.

Start Start: Low Epoxide Yield Step1 Check Induction Period Start->Step1 Step2 Long induction? Confirm initiator is needed Step1->Step2 Step3 Try TBHP as initiator Step2->Step3 Yes Step4 Check Product Selectivity Step2->Step4 No Step3->Step4 Step5 Low selectivity? Step4->Step5 Step6 Evaluate catalyst & system Step5->Step6 Yes Success Optimal Yield Achieved Step5->Success No Step7 Test Au/Graphite + TBHP (solvent-free) Step6->Step7 Step8 Test CoNPs/MgO + TBHP (in MeCN) Step6->Step8 Step9 Investigate catalyst nature (Hot Filtration Test) Step7->Step9 Step8->Step9 Step10 Solid catalyst active? True heterogeneous catalysis Step9->Step10 Step11 Filtrate active? Solubilized clusters are active species Step9->Step11 Step10->Success Step11->Success

References

Troubleshooting Guide: Reducing Catalyst Leaching

Author: Smolecule Technical Support Team. Date: February 2026

Strategy Key Implementation Details Effect on Leaching & Performance
Use Immobilized Metal Complexes [1] Post-synthesize a manganese Schiff base complex within a magnetic Zr-based Metal-Organic Framework (e.g., Fe₃O₄@UiO-66-NH₂). The catalyst is recyclable and showed good selectivity for 2-Cycloocten-1-one. The solid support confines the active metal, preventing dissolution.
Avoid Protic Solvents [1] Use aprotic solvents (e.g., acetonitrile) instead of protic ones like methanol for oxidation reactions. Reduces strong solvent interactions with oxygenated intermediates that can promote metal leaching. Improves conversion and product selectivity.
Understand Leaching Role (Gold Systems) [2] [3] In some Au-catalyzed cyclooctene epoxidations, solubilized Au atom clusters (Aun, n=7-8) are the true active species. Filtering out the solid catalyst post-reaction does not stop catalysis, confirming the soluble clusters are responsible for activity. In such cases, "leaching" is essential.

Experimental Protocol: Using an Immobilized Catalyst

The protocol below is adapted from research on a manganese Schiff base complex immobilized on a magnetic MOF support for the selective oxidation of cyclooctene to this compound [1].

Start Start Catalyst Preparation Catalyst Preparation Start->Catalyst Preparation Reaction Setup Reaction Setup Catalyst Preparation->Reaction Setup Oxidation Reaction Oxidation Reaction Reaction Setup->Oxidation Reaction Product Work-up Product Work-up Oxidation Reaction->Product Work-up Catalyst Recovery Catalyst Recovery Product Work-up->Catalyst Recovery Catalyst Recovery->Reaction Setup Reuse Cycle End End Catalyst Recovery->End

Title: Catalyst Recycling Workflow

1. Catalyst Preparation

  • Synthesize Support: Prepare a magnetic metal-organic framework (MOF) support, specifically Fe₃O₄@UiO-66-NH₂ [1].
  • Graft Ligand & Metal: Functionalize the support via a Schiff base reaction with salicylaldehyde, then coordinate with a manganese salt (e.g., Mn(II) acetate) to create the heterogeneous catalyst [1].

2. Reaction Setup

  • Charge Reactors: In a reaction vessel, combine cyclooctene (e.g., 1 mmol) and the solid, immobilized catalyst [1].
  • Add Oxidant: Use tert-butyl hydroperoxide (TBHP) as the oxidant. The molar ratio of oxidant to cyclooctene influences selectivity [1].
  • Select Solvent: Employ an aprotic solvent like acetonitrile to minimize catalyst leaching and maintain high selectivity [1].

3. Oxidation Reaction

  • Run Reaction: Heat the mixture to a mild temperature (e.g., 70-80°C) with stirring for the desired duration [1].
  • Monitor Reaction: Track conversion and product distribution (e.g., by GC). The catalyst favors this compound via an allylic oxidation mechanism [1].

4. Product Work-up

  • Separate Catalyst: After the reaction, separate the solid catalyst from the reaction mixture using an external magnet [1].
  • Isolate Product: Purify the product (this compound) from the liquid filtrate using standard techniques [1].

5. Catalyst Recovery

  • Recycle Catalyst: Wash the recovered catalyst with solvent, dry it, and reuse it in subsequent reaction cycles [1].

Key Insights for Researchers

  • Leaching Can Be Inherent: In some catalytic systems, what is traditionally considered "leaching" is actually the formation of the true active species, such as solubilized sub-nanometer gold clusters (Aun) [2] [3]. In these cases, the solid catalyst acts as a reservoir.
  • Characterization is Crucial: To confirm the success of your immobilization strategy and check for leaching, characterize your fresh and recovered catalyst using techniques like FT-IR, XRD, SEM, and BET surface area analysis [1].
  • Optimize Reaction Conditions: Parameters like solvent choice and oxidant-to-substrate ratio significantly impact both catalytic performance and the extent of metal leaching [1].

References

2-Cycloocten-1-one storage stability conditions

Author: Smolecule Technical Support Team. Date: February 2026

Best Practices for Storing Organic Compounds

While the search results do not specify conditions for 2-Cycloocten-1-one, they highlight several key factors to consider for storing sensitive chemicals, derived from general pharmaceutical and chemical stability principles [1].

  • Protect from Light: Many organic compounds are photosensitive. Exposure to light, particularly UV light, can cause photodegradation, leading to loss of potency or formation of harmful by-products [2] [1]. Recommendation: Store in amber glass vials or opaque containers.
  • Control Temperature: Elevated temperatures can accelerate chemical degradation. For many compounds, storage at cool or refrigerator temperatures (e.g., 2-8°C) is advisable to maintain stability [1].
  • Prevent Oxidation: Some chemicals are susceptible to oxidation when exposed to air [1]. Recommendation: Store under an inert atmosphere such as nitrogen or argon, and ensure containers are tightly sealed.
  • Use Appropriate Containers: Ensure the container material is compatible with the chemical to avoid leaching or interactions [1].

Establishing Your Storage Protocol

Since definitive data is unavailable, you can establish a safe storage protocol through testing. The following workflow outlines a standard approach for determining the stability of a chemical under various conditions.

Start Start: Sample of This compound Split Split into Aliquots Start->Split Condition1 Storage Condition 1: -20°C, Inert Gas, Dark Split->Condition1 Condition2 Storage Condition 2: 5°C, Amber Vial, Air Split->Condition2 Condition3 Storage Condition 3: 25°C, Clear Vial, Light Split->Condition3 Analyze Periodic Analysis Condition1->Analyze Condition2->Analyze Condition3->Analyze Compare Compare Purity vs. Time Zero Baseline Analyze->Compare Conclude Conclude Optimal Storage Conditions Compare->Conclude

Experimental Methodology for Stability Assessment

To implement the workflow above, you can follow this detailed methodology.

1. Preparation of Samples

  • Baseline Analysis: First, analyze a fresh sample of your this compound using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to establish its initial purity profile [1].
  • Aliquoting: Divide the material into several aliquots in appropriate vials (e.g., clear glass, amber glass, and vials suitable for purging with inert gas).

2. Storage Condition Setup

  • Create a set of different storage conditions to test. The table below suggests a potential experimental design.
Condition # Temperature Light Exposure Atmosphere Container
1 -20°C ± 2°C Protected (Amber/Dark) Inert Gas (N₂) Amber Glass Vial
2 5°C ± 3°C Protected (Amber/Dark) Ambient Air Amber Glass Vial
3 25°C ± 2°C Protected (Amber/Dark) Ambient Air Amber Glass Vial
4 25°C ± 2°C Controlled Light Exposure Ambient Air Clear Glass Vial

3. Periodic Analysis and Data Recording

  • At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot from each storage condition.
  • Analyze the sample using the same GC/HPLC method as the baseline analysis.
  • Record the purity and note the appearance of any new degradation peaks in the chromatogram.

4. Data Interpretation

  • Compare the purity data from each time point against the baseline.
  • The condition that shows the least change in purity and the slowest formation of degradation products over time represents the most stable storage environment.

Frequently Asked Questions

Q1: What are the likely degradation products of this compound? Without specific studies, it is difficult to say. However, based on the behavior of similar cyclic olefins, potential pathways include oxidation (potentially forming epoxy compounds or further oxidizing to dicarbonyls) and polymerization over time, especially if the compound is impure or exposed to light or heat [3] [4].

Q2: My stored this compound has changed color/become viscous. What should I do? A visible physical change like color darkening or an increase in viscosity is a strong indicator of chemical degradation or polymerization. The material should be considered potentially compromised. For experimental use, it is advisable to discard the material and obtain a fresh sample. You can analyze the degraded sample by GC-MS to identify the degradation products, which can inform better storage practices for the future.

Q3: Where can I find more specific data?

  • Check the SDS: The Safety Data Sheet provided by your chemical supplier often contains a section with recommended storage conditions.
  • Scientific Literature: Search for papers that use this compound, particularly in methodologies or supplementary information, as they may mention how the compound was stored.
  • Supplier Technical Support: Contact the technical service department of the company that synthesized or sells the compound, as they may have conducted internal stability studies.

References

FAQ: Isomerization Prevention for 2-Cycloocten-1-one

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the primary stability concern with 2-Cycloocten-1-one? The primary concern is its potential to undergo photoisomerization—a structural change induced by ultraviolet (UV) light [1]. The double bond in the molecule can change configuration (e.g., from trans to cis), which may alter its reactivity and biological activity, critically impacting experimental reproducibility in drug development.

Q2: How can I prevent photoisomerization during storage and handling?

  • Light Control: Store the compound in amber glass vials and perform all manipulations in environments shielded from UV light.
  • Spectral Awareness: Note that the isomerization is most efficiently induced by UV-C light at 254 nm [1]. Ensure that any UV light sources in the lab (e.g., in UV spectrometers or sterilization cabinets) do not inadvertently expose your sample.

Q3: Are there specific catalysts or reagents that can trigger isomerization? Yes, π-acidic metal catalysts, particularly Gold (Au) and Platinum (Pt) complexes, are known to catalyze various cycloisomerization reactions in similar unsaturated systems [2]. If your experimental workflow involves metal catalysts, screen them carefully, as they might promote unwanted rearrangement of this compound.

Troubleshooting Guide

The following table summarizes common issues and their solutions.

Issue Observed Possible Cause Recommended Solution
Unexpected side products or change in reactivity profile Photoisomerization from exposure to UV/light [1]. Use amber glassware; minimize light exposure; work under yellow or red safe lights.
Isomerization or decomposition during a catalytic reaction Presence of π-acidic metal catalysts (e.g., Au, Pt) [2]. Review catalyst choice; run a control experiment without catalyst; consider alternative catalysts.
General decomposition Exposure to high temperatures over prolonged periods. Store at recommended low temperatures; avoid prolonged heating; optimize reaction time and temperature.

Experimental Protocol: Photoisomerization Prevention

This protocol outlines safe handling procedures to minimize unintended isomerization.

1. Materials

  • This compound (CAS 23202-10-0)
  • Amber glass vials and volumetric flasks
  • Aluminum foil
  • Inert atmosphere (Argon or Nitrogen) supply

2. Safety and Setup

  • Wear appropriate personal protective equipment (PPE): lab coat, safety glasses, and gloves.
  • Perform all steps in a well-ventilated fume hood.
  • Shield the entire work area from light by covering equipment with aluminum foil.

3. Step-by-Step Procedure

  • Preparation: Prior to starting, ensure all glassware needed is clean, dry, and light-protected (amber glass or foil-wrapped).
  • Weighing: Quickly weigh the required mass of this compound in a light-protected balance chamber. Close the container immediately after use.
  • Solution Preparation: Dissolve the compound in a suitable solvent (e.g., hexane, toluene) in an amber volumetric flask. Inert gas purging can enhance stability for oxygen-sensitive parallel reactions.
  • Storage: Store the stock solution in a freezer, clearly labeled with date, contents, and concentration. Re-standardize solutions before critical use if stored for extended periods.

Workflow for Handling this compound

The following diagram summarizes the critical control points in the handling procedure to prevent isomerization.

Start Start: Handle this compound Step1 Use amber glassware for all steps Start->Step1 Step2 Work in fume hood with light shielding Step1->Step2 Step3 Weigh quickly minimize exposure Step2->Step3 Step4 Store in freezer away from light Step3->Step4 Check Unexpected Results? Step4->Check For next use Check->Step1 Yes

Key Technical Notes

  • Thermal Stability: While one study on the thermal decomposition of a similar compound (2-Cyclopenten-1-one) found that isomerization was negligible even at high temperatures (up to 1400 K), this does not preclude the photoisomerization risk for your compound [3].
  • Analytical Monitoring: Regularly analyze samples using techniques like GC-MS or HPLC to monitor the isomeric purity over time and under different storage conditions.

References

2-Cycloocten-1-one reaction scale-up challenges

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

Question Answer & Troubleshooting Tips
What causes low selectivity towards 2-Cycloocten-1-one in catalytic oxidations? The choice of catalyst, oxidant, and solvent significantly influences the reaction pathway. To enhance ketone selectivity, use catalysts like the Mn-Schiff base complex on Fe₃O₄@UiO-66 [1] and avoid protic solvents (e.g., methanol) that disrupt oxygenated intermediates. Excess oxidant can shift selectivity toward epoxide formation [1].
How can I improve the conversion and efficiency of cyclooctene oxidation? For aerobic oxidations, solubilized Au atom clusters (Aun) are highly effective initiators [2] [3]. Ensure the reaction mixture is free of commercial stabilizers present in the alkene, as they can inhibit the reaction. Using a radical initiator like tert-butyl hydroperoxide (tBuOOH) can also drive the reaction forward [4].
My reaction has a long induction period. How can I shorten it? Long induction periods are typical in auto-oxidation reactions. They can be shortened by pre-forming solubilized active Au clusters from your gold source or by adding an initiator like cyclooctane-1,2-diol, which facilitates the dissolution and stabilization of active Au species [2].
Why is the epoxide yield low in my free-radical oxidation setup? Epoxide formation in free-radical pathways is a bimolecular reaction. If your reaction solution is too dilute, it will disfavor this pathway and lead to lower epoxide yields. For higher epoxide production, consider using a more concentrated reaction mixture [4].

Catalytic Oxidation of Cyclooctene: Performance Summary

The following table summarizes key data from recent studies on cyclooctene oxidation, which can serve as a benchmark for your experiments.

Catalyst System Oxidant Primary Product(s) Key Findings / Performance
Solubilized Au Clusters (Aun, n=7-8) [2] O₂ Cyclooctene Epoxide (≥80% selectivity) Forms active initiators; high turnover frequency (440 s⁻¹); operates without strong ligands from the reaction medium.
Free-Radical Initiation (tBuOOH or H₂O₂) [4] Air Cyclooctene Epoxide (40.3%), this compound (1.2%) Demonstrated dependence on O₂; dilution lowers epoxide yield.
Mn-Schiff Base on Fe₃O₄@UiO-66 [1] tBuOOH This compound (Good selectivity) Exhibits good selectivity for the ketone; selectivity is tunable by varying the oxidant/feed ratio.
Magnetic Zr-based MOF (Fe₃O₄@UiO-66-NH₂) [1] tBuOOH This compound A recyclable heterogeneous catalyst effective under mild conditions.

Detailed Experimental Protocol: Oxidation Initiated by Au Clusters

This procedure is adapted from the seminal work on stable, solubilized Au atom clusters for the selective epoxidation of cis-cyclooctene (COE) with molecular oxygen [2].

Objective

To selectively epoxidize cis-cyclooctene using molecular oxygen, initiated by in-situ generated solubilized gold clusters.

Materials
  • Reactant: cis-Cyclooctene (COE). Critical: Remove any commercial stabilizers (e.g., BHT) prior to use via distillation or KOH treatment [2].
  • Catalyst Precursor: A gold source such as Au/SiO₂, AuCl, or AuCl₃.
  • Oxidant: Molecular oxygen (O₂).
  • Equipment: A suitable reaction vessel equipped with a gas disperser for O₂ bubbling, a heating mantle, and a temperature controller.
Procedure
  • Reaction Setup: Charge the stabilizer-free cis-cyclooctene (e.g., 10 mmol) and the gold catalyst precursor (e.g., 1 mol% Au) into the reaction vessel.
  • Initiation: Heat the mixture to 80-100 °C with vigorous stirring under a continuous flow of O₂ at atmospheric pressure. An induction period of ~2 hours or more may be observed, during which active Au clusters solubilize.
  • Monitoring: Monitor the reaction progress using a suitable analytical method (e.g., GC-MS or NMR). The reaction typically enters an auto-oxidation phase after the induction period, characterized by a significant increase in rate.
  • Hot Filtration (Optional Verification): To confirm the homogeneous nature of the active catalyst, perform a hot filtration through a 0.2 μm syringe filter to remove all solid gold material. The resulting filtrate should remain active for initiating epoxidation in a fresh batch of COE without an induction period [2].
  • Termination & Analysis: Once the desired conversion is reached, cool the reaction mixture and analyze for products (primarily cyclooctene epoxide, with minor amounts of 2-cycloocten-1-ol, this compound, and diols).

Workflow Diagrams

This diagram visualizes the catalytic initiation and propagation pathway for the Au-cluster-catalyzed epoxidation.

G AuSource Au Precursor (Au/SiO₂, AuCl₃) Induction Induction Period AuSource->Induction O2 O₂ O2->Induction AutoOxidation Auto-Oxidation Cycle (Propagation) O2->AutoOxidation COE cis-Cyclooctene (Stabilizer-free) COE->Induction COE->AutoOxidation AuCluster Solubilized Au Cluster (Aun, n=7-8) Induction->AuCluster Initiator Radical Initiators (e.g., cC8=OO•) AuCluster->Initiator Initiator->AutoOxidation Triggers AutoOxidation->Initiator Regenerates Products Oxidation Products (Cyclooctene Epoxide, etc.) AutoOxidation->Products

Cyclooctene Epoxidation Catalyzed by Au Clusters

This diagram illustrates the "Non-Contact Catalysis" concept, where a primary reaction enables a secondary, independent reaction.

G AuCat Au Cluster (Catalyst) ReactionA Reaction A: Epoxidation AuCat->ReactionA cC8 cis-Cyclooctene (Substrate A) cC8->ReactionA O2_a O₂ O2_a->ReactionA IntermediaryS Intermediary S (cC8=OOH / cC8=OO•) ReactionA->IntermediaryS ReactionB Reaction B: EB Oxidation IntermediaryS->ReactionB Initiates EB Ethylbenzene (Substrate B) EB->ReactionB O2_b O₂ O2_b->ReactionB ProductsB EB Hydroperoxide, Acetophenone ReactionB->ProductsB

Non-Contact Catalysis System Principle

References

Troubleshooting FAQ: Solvent Selection for 2-Cycloocten-1-one Reactions

Author: Smolecule Technical Support Team. Date: February 2026

Q1: Why does my epoxidation of 2-Cycloocten-1-one have a long induction period and poor yield? This is a common issue, often traced to the catalyst's activation phase rather than the solvent itself. Research on the epoxidation of cis-cyclooctene (a very similar molecule) provides a clear explanation and solution [1].

  • Primary Cause: The active catalytic species are often solubilized metal atom clusters (e.g., Au or Pt) that form in situ. The induction period is the time required to generate these clusters and the initial radical initiators for the auto-oxidation cycle [1].
  • Diagnosis: Compare induction periods. A significantly longer period when using a new catalyst or substrate batch suggests issues with active species formation.
  • Solution:
    • Pre-form the active species: Generate a stock solution of the active catalyst clusters by running a short reaction, then remove the solid catalyst by hot filtration. This filtrate, containing the active clusters, can be used to initiate new reactions without an induction period [1].
    • Use an initiator: Add a small amount of cyclooctane-1,2-diol, which shortens the induction period and enhances the reaction rate by helping to solubilize and stabilize the metal clusters [1].

Q2: Which solvent should I use to maximize selectivity in the oxidation of cyclic alkenes? Solvent choice can dramatically influence selectivity, especially for allylic oxidations. The following table summarizes experimental data for the oxidation of cyclohexene to 2-cyclohexene-1-one, which offers a strong parallel for optimizing reactions with this compound [2].

Table: Solvent Effect on Selectivity in Allylic Oxidation of Cyclohexene (using Fe-Co-g-C₃N₄ catalyst and O₂)

Solvent Conversion (%) Selectivity to this compound (%)
Water 36 95
Acetonitrile 35 79
Dimethylformamide (DMF) 32 75
Dimethyl Sulfoxide (DMSO) 30 72
1,4-Dioxane 25 69
Toluene 28 65
  • Key Insight: Water was identified as a uniquely superior solvent for achieving high selectivity in this oxidation reaction, significantly outperforming common organic solvents [2].
  • Recommendation: If your reaction system is compatible with water, it is highly recommended as the primary choice for optimizing selectivity toward ketone products.

Q3: How can I systematically select an optimal solvent for my specific reaction? Instead of trial-and-error, a computational strategy using COSMO-RS (Conductor-like Screening Model for Real Solvents) can efficiently guide solvent selection [3].

  • Methodology: This approach uses a Mixed Integer Nonlinear Programming (MINLP) formulation to find an optimal solvent or solvent mixture by predicting solvation properties [3].
  • Workflow: The diagram below outlines the key steps in this computational optimization process.

Start Define Optimization Goal A Input Solute Molecule (SMILES, .mol, or .coskf) Start->A B Select Problem Template (Solubility or Liquid-Liquid Extraction) A->B C Choose Solvent Candidate Pool B->C D Run COSMO-RS Optimization C->D E Analyze Output: Optimal Solvent(s) and Mole Fractions D->E

Figure: Workflow for Computer-Aided Solvent Optimization

Experimental Protocol: Epoxidation of cis-Cyclooctene with Molecular Oxygen

This detailed protocol is adapted from a study on active Au atom clusters and serves as a benchmark for epoxidating similar cyclic alkenes like this compound [1].

  • Reaction Setup:

    • Catalyst: Various Au sources can be used (e.g., 1-5 mg of Au/SiO₂, AuCl, or AuCl₃). The active species forms in situ.
    • Substrate: cis-Cyclooctene (or this compound), typically 5-10 mmol. Note: Remove commercial stabilizers (e.g., BHT) by distillation or KOH treatment for optimal results [1].
    • Oxidant: Molecular O₂, bubbled through the reaction mixture at 1 atm.
    • Conditions: Solvent-free, 70-100 °C, under dark conditions to prevent side reactions [1].
  • Procedure:

    • Combine the substrate and catalyst in a suitable reactor equipped with an O₂ inlet, condenser, and temperature control.
    • Purge the system with an inert gas (e.g., N₂) to remove air.
    • Heat the mixture to the desired temperature with stirring.
    • Begin O₂ bubbling and note this as time zero. Monitor the reaction for the onset of the auto-oxidation phase after the induction period (typically 2-5 hours) [1].
    • Monitor reaction progress by TLC or GC-MS. The major product is the corresponding epoxide.
  • Analysis & Isolation:

    • Hot Filtration Test: To confirm homogeneous catalysis, perform a hot filtration during the reaction to remove all solids. The filtrate should remain active for initiating fresh reactions [1].
    • Product Identification: The primary product can be identified by comparing its NMR data to known spectra. Key ¹H NMR signals for the epoxide product (e.g., cyclooctene epoxide) include characteristic resonances for the oxirane ring protons between 2.5 - 3.5 ppm [4] [5].

Key Takeaways for Experimental Design

  • Catalyst Activation is Key: For metal-catalyzed oxidations, focus on generating the active solubilized species to minimize induction periods [1].
  • Water as a Green Solvent: Strongly consider water for oxidation reactions to achieve high selectivity, as demonstrated in several systems [2].
  • Leverage Computational Tools: Use predictive models like COSMO-RS to reduce experimental workload and efficiently identify optimal solvent mixtures for solubility or extraction tasks [3].

References

Optimal Reaction Temperature for 2-Cycloocten-1-one Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

The synthesis of 2-cycloocten-1-one from cyclooctene is achieved through a selective allylic oxidation. The temperature is a key factor in directing the reaction toward the desired ketone instead of the epoxide.

Recommended Temperature Range The table below summarizes the effective temperature range from a recent study using a manganese Schiff base catalyst immobilized on a magnetic metal-organic framework (Fe₃O₄@UiO-66-NH₂) [1].

Temperature Conversion & Selectivity Outcome
70 °C Optimal condition for achieving high conversion and high selectivity for this compound.
60 °C Lower conversion.
80 °C Similar conversion to 70 °C, but may potentially lower selectivity for the ketone.

Experimental Context and Protocol The data in the table above was obtained under the following specific conditions [1]:

  • Catalyst: Manganese complex supported on Fe₃O₄@UiO-66-NH₂.
  • Oxidant: Tert-butyl hydroperoxide (TBHP).
  • Solvent: Acetonitrile (MeCN).
  • Reaction Time: 4 hours.

The suggested dominant mechanism is an allylic path, where the oxidation of an allylic C-H bond forms a cyclooctene hydroperoxide intermediate, which subsequently decomposes to yield This compound [1].

This workflow outlines the key experimental steps and decision points for optimizing the synthesis of this compound:

G Start Start: Cyclooctene Oxidation Step1 Set up reaction with catalyst and oxidant (e.g., TBHP) Start->Step1 Step2 Heat reaction mixture (Optimal: 70 °C in acetonitrile) Step1->Step2 Step3 Monitor reaction progress over 4 hours Step2->Step3 Decision1 Is ketone selectivity high? Step3->Decision1 Step4 Reaction successful. Proceeds via allylic pathway Decision1->Step4 Yes Step5 Troubleshoot: Check solvent, oxidant ratio, and catalyst activity Decision1->Step5 No

Troubleshooting Common Temperature-Related Issues

Problem: Low Yield of this compound

  • Potential Cause: Incorrect Temperature. Lower temperatures (e.g., 60 °C) can result in insufficient energy to drive the reaction to completion, leading to low conversion [1].
  • Solution: Ensure precise temperature control. Confirm that your reaction vessel is maintained at the recommended 70 °C and that heating is consistent.

Problem: Poor Selectivity / Excessive Epoxide Formation

  • Potential Cause 1: High Oxidant-to-Substrate Ratio. Increasing the molar ratio of TBHP to cyclooctene can shift the product selectivity away from the ketone and toward epoxy products [1].
  • Solution: Optimize the amount of oxidant used. A lower ratio may favor the formation of this compound.
  • Potential Cause 2: Protic Solvent Interference. Using a protic solvent like methanol can strongly interact with oxygenated intermediates, reducing the conversion and selectivity for the desired ketone [1].
  • Solution: Use an aprotic solvent like acetonitrile, which demonstrated good performance in the cited study.

Key Experimental Parameters to Document

For reproducibility, consistently record these variables in your lab records:

  • Reaction Temperature: Precise value and heating method.
  • Catalyst Type and Loading: e.g., Mn-Schiff base-MOF, 20 mg [1].
  • Oxidant and Molar Ratio: e.g., TBHP, and its ratio to cyclooctene [1].
  • Solvent: Type and volume [1].
  • Reaction Time: Start, duration, and end point [1].

Frequently Asked Questions

Q1: Can this reaction be run at room temperature? A: The cited research indicates that 70 °C is optimal [1]. Room temperature would likely result in a very slow reaction rate and low conversion, as the catalytic cycle requires thermal energy to proceed efficiently.

Q2: What is the role of the catalyst in this reaction? A: The catalyst (e.g., the manganese Schiff base complex) activates the oxidant and facilitates the selective abstraction of an allylic hydrogen atom from cyclooctene. This initiation is crucial for the chain reaction that leads to the ketone [1].

References

2-Cycloocten-1-one vs cyclohexenone ring strain

Author: Smolecule Technical Support Team. Date: February 2026

Ring Strain Overview

Ring strain is the instability in cyclic molecules caused by bonds being forced into unnatural angles. It arises from a combination of:

  • Angle Strain: Bonds deviating from the ideal tetrahedral (≈109.5°) or trigonal planar (≈120°) angles [1].
  • Torsional Strain: Eclipsing of adjacent bonds [1].
  • Transannular Strain: Non-bonded repulsions between atoms across the ring (primarily in medium-sized rings, 8-11 members) [1].

Small rings (3-4 members) have high angle strain, while medium-sized rings can experience significant transannular strain.

Quantitative Comparison of Ring Strain

The table below summarizes the key ring strain data for the parent cycloalkanes of the molecules you're interested in. Cyclohexane is virtually strain-free, while cyclooctane has considerable strain energy.

Ring System / Parent Alkane Ring Strain Energy (kcal/mol) Key Structural Features Contributing to Strain
Cyclohexanone / Cyclohexane 1.3 [1] Adopts a strain-free chair conformation; bond angles are very close to ideal [1].
2-Cycloocten-1-one / Cyclooctane 9.7 [1] Exhibits transannular strain and torsional eclipsing; multiple conformers (e.g., crown, boat-chair) exist to relieve some strain [1].

Impact on Physical and Chemical Properties

The difference in ring strain has direct consequences on the properties and reactivity of these molecules.

Property / Behavior Cyclohexenone This compound
Ring Conformation Primarily exists in a half-chair conformation [1]. Adopts more complex, flexible conformations to minimize transannular interactions.
C=O Stretching Frequency ~1710-1660 cm⁻¹ (conjugation lowers frequency) [2]. Expected to be higher due to ring strain; similar to how small rings increase C=O frequency [2].
Thermal Stability Highly stable; requires strong catalysts/conditions for decomposition or rearrangement [3]. Expected to be less stable; higher strain energy can drive decomposition or rearrangement reactions.
Synthetic Utility Common, stable building block; used in dehydrogenation to phenols and Michael additions [3]. Higher strain can be harnessed to drive ring-opening or transannular reactions; used in selective oxidations to epoxides [4].

Experimental Context and Protocols

Cyclohexenone in Synthesis

Cyclohexenone is a versatile precursor in complex synthesis. A key application is its conversion to meta-substituted phenols, a process that leverages its stability.

  • Experimental Workflow: A one-pot synthesis involves an aerobic oxidative Heck reaction followed by dehydrogenation [3].
    • Oxidative Heck Coupling: Cyclohexenone reacts with an arylboronic acid using a dicationic Pd(II) catalyst with a 6,6'-dimethylbipyridine ligand (L5) in NMP at 50°C [3].
    • Dehydrogenation: The intermediate 3-arylcyclohexenone is converted to the meta-substituted phenol by adding DMSO and heating to 80°C under oxygen, using anthraquinone-2-sulfonic acid sodium salt (AMS) as an additive [3].

This sequence works because the cyclohexenone ring is stable enough to undergo initial functionalization before the final dehydrogenation.

G compound Cyclohexenone heck Oxidative Heck Reaction compound->heck Pd(II)/L5 NMP, 50°C intermediate 3-Arylcyclohexenone heck->intermediate dehydrogenation Aerobic Dehydrogenation intermediate->dehydrogenation Add DMSO O₂, 80°C, AMS phenol meta-Substituted Phenol dehydrogenation->phenol

This compound in Synthesis

The higher ring strain in this compound makes it a substrate for strain-driven reactions, such as selective epoxidation.

  • Experimental Protocol: Epoxidation can be achieved under mild conditions using oxidized carbon nanomaterials (e.g., carbon nanotubes or graphene flakes) as catalysts, achieving up to 85% selectivity for the epoxide product [4]. The performance is highly dependent on the surface chemistry and oxygen-containing functional groups of the catalyst [4].

Key Takeaways for Researchers

  • For Maximum Stability: Cyclohexenone is the preferred choice. Its minimal ring strain makes it a robust and predictable scaffold for constructing complex molecules, such as in multi-step drug synthesis.
  • To Harness Reactivity: This compound offers opportunities. Its significant ring strain can be exploited to drive otherwise unfavorable reactions, like specific ring-opening or transannular processes, or selective oxidations.

References

2-Cycloocten-1-one epoxidation selectivity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Catalytic Systems for Cyclooctene Epoxidation

Catalytic System Oxidant Key Product(s) & Selectivity Key Reaction Conditions Reported Conversion & Selectivity
Solubilized Au Clusters [1] Molecular Oxygen (O₂) Cyclooctene epoxide Solvent-free, 100°C ~80% selectivity (at 50% conversion)
Au/Graphite [2] O₂ + Tert-butyl hydroperoxide (TBHP) initiator Cyclooctene epoxide Solvent-free, 60-80°C >80% selectivity
Mn-Schiff Base/@UiO-66 [3] Not specified in excerpt 2-Cycloocten-1-one Mild conditions Good selectivity for this compound
Noncontact System (Au clusters) [4] Molecular Oxygen (O₂) Cyclooctene epoxide 100°C High selectivity (≥80%)

Detailed Experimental Protocols

Here is a detailed methodology for a key catalytic system based on the search results:

1. Protocol: Epoxidation with Solubilized Gold Clusters [1]

  • Catalyst: Solubilized Au atom clusters (formed in situ from various Au sources like Au/SiO₂ or AuCl).
  • Reaction Setup: Conduct solvent-free oxidation of cis-cyclooctene using O₂ as the oxidant. The reaction is performed in the absence of light.
  • Procedure: Bubble O₂ through the stabilizer-free cis-cyclooctene substrate containing the gold source at 100°C. The reaction typically features an induction period (e.g., ~2 hours for Au/SiO₂-A) before accelerating.
  • Product Analysis: Products are analyzed using techniques like gas chromatography (GC). The predominant product is cyclooctene epoxide, with minor amounts of 2-cycloocten-1-ol, this compound, and 1,2-cyclooctanediol.

2. Protocol: Epoxidation with Supported Au/Graphite [2]

  • Catalyst: 1 wt% Au supported on graphite, prepared by deposition-precipitation.
  • Reaction Setup: A stirred glass round-bottom flask (50 ml) fitted with a reflux condenser and heated in an oil bath.
  • Procedure: Charge the substrate, cis-cyclooctene (10 ml), into the flask and stir at the desired temperature (60–80°C). Add a radical initiator (e.g., TBHP), followed by the catalyst (0.12 g). Reactions are typically carried out for 24 hours under atmospheric pressure.
  • Product Analysis: Analysis is carried out using a gas chromatograph with a DB-5 column and a flame ionization detector.

Oxidation Pathways for Cyclooctene

The following diagram illustrates the competing pathways in the catalytic oxidation of cyclooctene, explaining the product distribution, including this compound.

G Cyclooctene cis-Cyclooctene Epoxide Cyclooctene Epoxide Cyclooctene->Epoxide Epoxidation Path AllylicC Allylic C-H Oxidation Cyclooctene->AllylicC Allylic Oxidation Path Cyclooctenol 2-Cycloocten-1-ol AllylicC->Cyclooctenol Cyclooctenone This compound Cyclooctenol->Cyclooctenone Further Oxidation

The diagram shows that This compound is typically a product of the allylic oxidation pathway, not the direct epoxidation of the C=C bond [3]. This explains its presence as a by-product in systems selective for epoxide formation [1] [2] and as the main product in systems like the Mn-Schiff base catalyst [3].

Interpretation of Selectivity Data

  • Catalyst and oxidant choice are critical: Systems using molecular oxygen with gold-based catalysts (both soluble clusters and supported nanoparticles) show high selectivity towards the epoxide [1] [2].
  • Product distribution can be influenced: The molar ratio of oxidant to substrate can impact selectivity; increasing the oxidant ratio may decrease ketone selectivity in favor of epoxy products [3].
  • The target product determines the system: If the goal is to produce This compound, a catalyst like the Mn-Schiff base complex is appropriate [3]. For the epoxide, gold-based systems are more effective [1] [2].

References

2-Cycloocten-1-one catalytic performance benchmarking

Author: Smolecule Technical Support Team. Date: February 2026

Catalytic & Biological Performance Data

The table below summarizes the key performance data for 2-Cyclopenten-1-one:

Performance Aspect Comparative Context / Alternative Key Quantitative Data Experimental Conditions

| Hsp70 Induction & Antiviral Activity [1] | Heat shock (severe, 45°C) | • HSF1 activation comparable to heat shock at 250-500 μM. • Activation is cycloheximide-sensitive (dependent on de novo protein synthesis). | Human K562 erythroleukemic cells; HSF DNA binding activity analyzed by EMSA (Electrophoretic Mobility Shift Assay); Cycloheximide concentration: 100 μM. | | Formation in Biomass Pyrolysis [1] | Various biomass feeds (wood, algae, coffee grounds, etc.) | Detected as a component in bio-crude oil and pyrolysates from a wide variety of biomass sources. | Pyrolysis (673–873 K); Analysis by GC/MS. | | Thermal Decomposition Products [1] | N/A (Unimolecular decomposition) | Identified products: CO, ketene, propenylketene, vinylacetylene, ethylene, propene, acrolein, acetylene, propyne, propargyl radical. | Gas-phase pyrolysis in a pulsed microtubular reactor (1000-1400 K); Products identified by FTIR spectroscopy in a low-temperature argon matrix. |

Detailed Experimental Protocols

For the key biological finding on Hsp70 induction, the experimental methodology was as follows [1]:

  • Cell Culture & Treatment: Human K562 erythroleukemic cells were used.
  • Compound Exposure: Cells were exposed to varying concentrations of 2-Cyclopenten-1-one (0-500 μM). For comparison, other cells were subjected to heat shock at 42°C or 45°C for 20 minutes.
  • Inhibition of Protein Synthesis: To test the dependency on new protein synthesis, some cell cultures were treated with 100 μM of cycloheximide (a protein synthesis inhibitor) during the 2-Cyclopenten-1-one exposure or heat shock.
  • Sample Collection: Whole-cell extracts were prepared 90 or 180 minutes after the chemical treatment, or 30 minutes after heat shock.
  • Analysis of HSF1 Activation: The activation of Heat Shock Factor 1 (HSF1) was determined by analyzing its DNA binding activity using an Electrophoretic Mobility Shift Assay (EMSA). The specific involvement of HSF1 was confirmed by pre-incubating extracts with anti-HSF1 or anti-HSF2 antibodies before EMSA.

Experimental Workflow Diagram

The diagram below visualizes the protocol for determining the mechanism of Hsp70 induction by 2-Cyclopenten-1-one.

G Start Start Experiment A Culture K562 Cells Start->A B Apply Treatments A->B C Inhibit Protein Synthesis (Parallel Experiment) B->C Add Cycloheximide (100 µM) D Prepare Whole-Cell Extracts B->D No addition C->D E Perform EMSA D->E F Analyze HSF1 Activation & Specificity E->F End Confirm Mechanism F->End

Suggestions for Finding Specific Benchmarks

The difficulty in finding data on 2-Cycloocten-1-one suggests it may be a niche subject. To find more direct information, you could:

  • Refine your search in scientific databases using terms like "This compound catalysis" or "cyclooctenone catalytic oxidation".
  • Explore related compounds: The catalytic performance of trans-cyclooctene (TCO) derivatives is well-documented in the context of bioorthogonal "click chemistry" due to their fast reactions with tetrazines [2]. While the application differs, this highlights the reactivity of the cyclooctene structure.
  • Investigate epoxidation catalysts: For performance benchmarks in reactions like epoxidation, Ti-MWW zeolite is a highly efficient catalyst for cyclopentene epoxidation [3], and solubilized Au atom clusters show high activity for cis-cyclooctene epoxidation [4]. These can serve as high-performance alternatives for comparison.

References

2-Cycloocten-1-one lipophilicity comparison LogP

Author: Smolecule Technical Support Team. Date: February 2026

Calculated Lipophilicity and Property Summary

The table below summarizes the key chemical properties of 2-Cycloocten-1-one, including its predicted lipophilicity:

Property Value for this compound
Molecular Formula C8H12O [1]
Molecular Weight 124.183 g/mol [1]
XLogP3 2.0 [1]

The XLogP3 value of 2.0 is an atomic contribution-based method prediction that suggests moderate lipophilicity [1] [2]. This value falls within a range often considered favorable for passive membrane permeability in drug discovery [2].

Experimental Determination Methodologies

For an experimentally determined logP value, you would need to employ standard laboratory techniques. The following workflows outline the two most referenced methods for direct logP determination.

G A Shake-Flask Method B 1. Prepare saturated solutions of compound in n-octanol and water (buffer) A->B C 2. Mix phases thoroughly and allow to separate B->C D 3. Analyze concentration in each phase (e.g., HPLC, UV-Vis) C->D E 4. Calculate LogP D->E F LogP = log₁₀( [Compound]_octanol / [Compound]_water ) E->F

The shake-flask method is considered a direct and foundational standard [3]. For ionizable compounds, the distribution coefficient (logD) which varies with pH, is more relevant and can be determined via potentiometric titration [4] [5] [6]. This method is often favored for its accuracy and lower consumption of materials [3].

G A Potentiometric Titration (for logD-pH profile) B 1. Dissolve compound in a mixed water-octanol system A->B C 2. Titrate with acid or base while measuring pH B->C D 3. Compare titration curve to a reference (compound in water only) C->D E 4. Calculate logD values across the pH range D->E F logD-pH Profile Graph E->F

A Path Forward for Comparison

To build a complete comparison guide, I suggest:

  • Using Computational Predictors: Obtain predictions from other widely used algorithms (e.g., ACD/LogP, ClogP, MlogP) to create a consensus view and understand the range of predicted values [2].
  • Contextualizing with Simple Compounds: Compare the predicted logP of this compound with simple cyclic ketones (e.g., cyclohexanone, cyclopentanone) and alkenes (e.g., cyclooctene) available in chemical databases.

References

2-Cycloocten-1-one conjugated system reactivity

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Conjugated System

2-Cycloocten-1-one features a conjugated system where a carbon-carbon double bond (C=C) is in direct conjugation with the pi bond of a carbonyl group (C=O). This arrangement allows for electron delocalization across the O=C-C=C unit, which stabilizes the structure and influences its reactivity [1]. This type of α,β-unsaturated ketone is particularly receptive to nucleophilic attacks at the beta carbon (the conjugate addition or 1,4-addition).

The diagram below illustrates the electron delocalization in this conjugated system.

Reactivity and Experimental Data

The conjugated system of this compound makes it a versatile intermediate in synthetic chemistry. The table below summarizes its performance in different types of reactions for which experimental data was found.

Reaction Type Experimental Performance & Selectivity Key Findings

| Selective Epoxidation [2] [3] | Selectivity: Up to 85% for the epoxide [2]. Catalyst: Oxidized carbon nanomaterials or cobalt-based coordination polymers [2]. Conditions: Mild conditions; Molecular O₂ as oxidant [2] [3]. | Gold (Au) atom clusters can initiate epoxidation with high selectivity (≥80% at 50% conversion) [3]. | | Conjugate Addition-C-acylation [4] | Yield: ~80% for product 2l (see protocol below) [4]. Selectivity: >20:1 C-acylation over O-acylation; >90% ee [4]. | The method is general for medium-sized enones; Zincate enolates are key for high regioselectivity [4]. |

Detailed Experimental Protocols

Here are the methodologies for the key reactions cited in the table.

Protocol 1: Selective Epoxidation with Molecular Oxygen [3]

  • Reaction Setup: Conducted solvent-free using cis-cyclooctene (from which this compound is derived) with molecular oxygen (O₂) as the oxidant.
  • Catalyst System: Active species are solubilized Au (gold) atom clusters (typically 7-8 atoms), which are generated in situ from various Au sources (e.g., Au/SiO₂, AuCl, AuCl₃) and stabilized by oxygenated hydrocarbon products from the reaction.
  • Procedure: O₂ is bubbled through the stabilizer-free cyclooctene containing the Au precursor at elevated temperature (specific temperature not provided). The reaction typically has an induction period (e.g., ~2 hours for Au/SiO₂-A) before auto-oxidation propagates.
  • Analysis: Conversion and selectivity are determined by analyzing the reaction mixture using techniques like NMR spectroscopy.

Protocol 2: Enantio- and Diastereoselective Conjugate Addition–C-acylation [4] This one-pot, three-component coupling involves adding an organozinc reagent to this compound, followed by trapping the resulting enolate with an acid chloride.

  • Enantioselective Conjugate Addition:
    • Reagents: An organozinc reagent (e.g., dimethylzinc) and this compound.
    • Catalyst: Feringa's phosphoramidite-based ligand is used to achieve high enantioselectivity (>90% ee).
    • Conditions: Reaction is typically carried out in an appropriate solvent at low temperature.
  • Formation of Zincate Enolate:
    • Activation: Immediately after the conjugate addition, an organolithium reagent (e.g., methyllithium, 1.05 equiv) is added to the methylzinc enolate. This forms a highly reactive lithium dimethylzincate enolate.
  • C-acylation:
    • Reagent: An acid chloride (e.g., benzoyl chloride) is added.
    • Conditions: The C-acylation proceeds rapidly at -78 °C for unhindered electrophiles, or at 0 °C for more hindered ones like isobutyryl chloride.
    • Work-up: The reaction is quenched, and the β-dicarbonyl product (e.g., 2l) is isolated.

Summary of Key Reactivity Insights

This compound is a valuable synthetic intermediate primarily due to its conjugated enone system. The available data, though not an exhaustive comparison, highlights two key aspects:

  • Oxidation: Its electron-rich double bond can be selectively transformed into an epoxide using oxygen and suitable catalysts.
  • Nucleophilic Addition: The β-carbon is highly susceptible to nucleophilic attack, enabling the construction of complex molecules with high stereocontrol through conjugate addition pathways.

For a researcher, focusing on its behavior in conjugate addition reactions followed by trapping the enolate (as in Protocol 2) appears to be a particularly powerful and well-documented application.

References

2-Cycloocten-1-one spectroscopic characterization validation

Author: Smolecule Technical Support Team. Date: February 2026

Catalytic Performance in Selective Oxidation

The core comparative data revolves around the use of various catalysts to selectively oxidize cyclooctene, where 2-Cycloocten-1-one is a key product. The following table summarizes the performance of different catalytic systems, highlighting how reaction conditions influence the selectivity between the desired ketone (this compound) and epoxide side-products.

Table 1: Comparison of Catalytic Systems for Cyclooctene Oxidation to this compound

Catalyst System Oxidant Key Reaction Conditions Conversion & Selectivity for this compound Key Comparative Findings

| Mn-Schiff Base/@UiO-66-NH₂ [1] | Tert-butyl hydroperoxide (TBHP) | Optimized temperature and time; solvent-free conditions | Good selectivity for 2-cyclooctene-1-one [1] | - Protic solvents (e.g., MeOH) decrease conversion and ketone selectivity.

  • Increasing oxidant/feed ratio decreases ketone selectivity and increases epoxide formation [1]. | | Solubilized Au Clusters [2] | Molecular oxygen (O₂) | Solvent-free | High selectivity (≥80%) for cyclooctene epoxide at 50% conversion [2] | Serves as a performance benchmark; demonstrates the challenge in achieving ketone selectivity versus epoxidation [2]. |

Experimental Protocols for Catalytic Oxidation

The provided search results include methodologies for catalytic systems where this compound is a product. The protocol below is adapted from the study on the manganese-based catalyst.

Detailed Methodology: Oxidation of Cyclooctene with a Mn-Schiff Base/@UiO-66-NH₂ Catalyst [1]

  • Catalyst Synthesis: The catalyst is prepared through a multi-step process:

    • Support Preparation: A magnetic Zr-based metal-organic framework (Fe₃O₄@UiO-66-NH₂) is synthesized via co-precipitation and a solvothermal method.
    • Ligand Functionalization: The support is modified with a Schiff base ligand through a reaction with salicylaldehyde.
    • Metal Coordination: The functionalized support is then treated with a manganese salt to form the final heterogeneous catalyst.
    • Characterization: The catalyst is characterized using techniques including N₂ adsorption (BET), X-Ray Diffraction (XRD), Fourier Transform IR spectroscopy (FT-IR), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) [1].
  • Oxidation Reaction:

    • Setup: The oxidation of cyclooctene is carried out in a batch reactor.
    • Reaction Mixture: The reaction typically uses tert-butyl hydroperoxide (TBHP) as the oxidant.
    • Optimal Conditions: The study suggests that solvent-free conditions and a specific molar ratio of oxidant to cyclooctene are optimal for achieving high selectivity toward this compound. Using protic solvents like methanol or increasing the oxidant ratio favors the formation of epoxide products [1].
  • Product Analysis: The reaction products (e.g., this compound, cyclooctene epoxide) are identified and quantified, likely using analytical techniques such as Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine conversion and selectivity [1].

The workflow for this catalytic oxidation process is summarized in the following diagram.

Catalyst Synthesis Catalyst Synthesis Reaction Setup Reaction Setup Catalyst Synthesis->Reaction Setup Support Preparation\n(Fe₃O₄@UiO-66-NH₂) Support Preparation (Fe₃O₄@UiO-66-NH₂) Catalyst Synthesis->Support Preparation\n(Fe₃O₄@UiO-66-NH₂) Schiff Base\nFunctionalization Schiff Base Functionalization Catalyst Synthesis->Schiff Base\nFunctionalization Mn Coordination Mn Coordination Catalyst Synthesis->Mn Coordination Parameter Optimization Parameter Optimization Reaction Setup->Parameter Optimization Oxidant: TBHP Oxidant: TBHP Reaction Setup->Oxidant: TBHP Substrate: Cyclooctene Substrate: Cyclooctene Reaction Setup->Substrate: Cyclooctene Product Analysis Product Analysis Parameter Optimization->Product Analysis Solvent-Free Conditions Solvent-Free Conditions Parameter Optimization->Solvent-Free Conditions Optimized Temp/Time Optimized Temp/Time Parameter Optimization->Optimized Temp/Time Optimized Oxidant Ratio Optimized Oxidant Ratio Parameter Optimization->Optimized Oxidant Ratio Mechanistic Insight Mechanistic Insight Product Analysis->Mechanistic Insight This compound\n(Selective Product) This compound (Selective Product) Product Analysis->this compound\n(Selective Product) Epoxide\n(By-product) Epoxide (By-product) Product Analysis->Epoxide\n(By-product) Allylic Oxidation Pathway Allylic Oxidation Pathway Mechanistic Insight->Allylic Oxidation Pathway

Interpretation of the Oxidation Mechanism

The search results suggest that the formation of this compound from cyclooctene proceeds primarily through an allylic oxidation pathway, rather than direct epoxidation of the double bond [1].

  • Proposed Mechanism: The mechanism likely involves the initial formation of a cyclooctene 3-(tert-butyl) peroxide intermediate after the oxidation of an allylic C-H bond. This peroxide intermediate then decomposes to form the final product, This compound [1].
  • Influence of Conditions: This pathway is favored under specific conditions, particularly the use of a optimized oxidant ratio and the absence of protic solvents, which otherwise promote the competing epoxidation reaction [1].

Finding Spectroscopic Data for this compound

The search results I obtained do not contain specific spectroscopic data (e.g., NMR chemical shifts, IR absorption bands, or mass spectrometry patterns) for the validation of this compound.

For comprehensive spectroscopic characterization, I suggest you:

  • Consult Specialized Databases: Utilize established chemical databases such as the NIST Chemistry WebBook [3], Reaxys, or SciFinder. These platforms are authoritative sources for curated spectroscopic data.
  • Refine Your Search Strategy: Use specific search terms like "this compound NMR spectrum," "this compound IR spectrum," or the compound's CAS numbers (23202-10-0 or 1728-25-2) [4] [3] in scientific literature search engines.

References

2-Cycloocten-1-one synthetic route efficiency comparison

Author: Smolecule Technical Support Team. Date: February 2026

Synthetic Routes to 2-Cycloocten-1-one

The table below summarizes two distinct catalytic approaches for synthesizing this compound, based on the retrieved research.

Method Catalyst System Oxidant Key Conditions Primary Product(s) Key Findings / Selectivity
Allylic Oxidation [1] Mn-Schiff base complex immobilized on magnetic Fe(_3)O(_4)@UiO-66-NH(_2) Tert-butyl hydroperoxide (TBHP) Varied solvent, temperature, time, and oxidant/feed ratio This compound Good selectivity for the ketone; selectivity decreased with protic solvents (e.g., methanol) and higher TBHP/feed ratios (increased epoxide formation) [1].
Noncontact Catalysis [2] Solubilized Au nanoclusters (Au(_n)) with molecular oxygen (O(_2)) Molecular oxygen (O(_2)) 100°C, O(_2) bubbling at 0.1 MPa Cyclooctene epoxide, This compound, 2-Cycloocten-1-ol The Au system primarily produces the epoxide (~80% selectivity). This compound is a minor product in this pathway [2] [3].

Experimental Protocols

For the allylic oxidation method, which is most directly applicable to targeted this compound synthesis [1]:

  • Catalyst Preparation: The catalyst is synthesized by first creating a magnetic Zr-based metal-organic framework (Fe(_3)O(_4)@UiO-66-NH(_2)) via co-precipitation and solvothermal methods. This support is then functionalized with a Schiff base ligand from salicylaldehyde, followed by coordination with a manganese salt.
  • Oxidation Reaction: The oxidation of cyclooctene is typically performed using tert-butyl hydroperoxide (TBHP) as the oxidant. Reaction parameters like temperature, time, solvent, and the molar ratio of oxidant to cyclooctene are varied to optimize conversion and selectivity toward this compound.
  • Product Analysis: Conversion and selectivity are determined using standard analytical techniques such as Gas Chromatography (GC).

The following diagram illustrates the experimental workflow for this catalytic system:

G A Synthesis of Magnetic Support (Fe₃O₄@UiO-66-NH₂) B Functionalization with Schiff Base Ligand A->B C Coordination with Manganese Salt B->C D Catalyst: Mn-Schiff Base@Fe₃O₄@UiO-66 C->D E Reaction Setup: Cyclooctene, Oxidant (TBHP), Solvent D->E F Parameter Optimization: Temperature, Time, Oxidant/Feed Ratio E->F G Product Analysis via Gas Chromatography (GC) F->G H Outcome: this compound G->H

Framework for Efficiency Comparison

To thoroughly evaluate and compare the efficiency of different synthetic routes, you can use the following framework, which incorporates modern metrics described in the search results [4]:

Evaluation Dimension Specific Metrics & Considerations

| Conversion & Selectivity | - Substrate conversion (%)

  • Selectivity to this compound (%)
  • Formation of by-products (e.g., epoxide, alcohol) | | Reaction & Process Economics | - Catalyst activity (Turnover Frequency, TOF) and stability (Turnover Number, TON)
  • Cost and availability of oxidant (e.g., TBHP vs. O(_2))
  • Catalyst reusability and leaching (for heterogeneous systems)
  • Reaction temperature and pressure requirements | | Route Efficiency Analysis [4] | - Step Economy: Total number of steps from commercial starting materials.
  • Ideality: Preference for reactions that build molecular skeleton over functional group interchanges.
  • Structural Progression: Use of molecular similarity/complexity vectors to assess how directly each step progresses toward the target structure. |

Interpretation of Findings and Next Steps

The data indicates a clear divergence in synthetic strategy:

  • The manganese-based catalytic system is designed for allylic oxidation, making it the more direct and selective method for producing this compound [1].
  • The gold-catalyzed system favors epoxidation, forming this compound only as a minor product, and is therefore less efficient for this specific target [2] [3].

For a complete efficiency comparison, I suggest you:

  • Consult specialized databases: Reaxys, SciFinder, or Web of Science can provide more synthetic procedures and full experimental details, including yields.
  • Perform a life-cycle assessment: For a full comparison, factors like atom economy, E-factor, and the complete lifecycle cost of the catalyst (including synthesis and disposal) should be considered.
  • Experiment with reaction parameters: The selectivity of the manganese-catalyzed route is sensitive to conditions; further optimization may be possible [1].

References

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2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 04-14-2024

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